Methyl 4-fluoro-3-formylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-fluoro-3-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWHOSFTDOXSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697533 | |
| Record name | Methyl 4-fluoro-3-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093865-65-6 | |
| Record name | Methyl 4-fluoro-3-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-fluoro-3-formylbenzoate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are leveraged to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Within this context, fluorinated benzoic acid derivatives have emerged as particularly valuable intermediates. This guide provides a comprehensive technical overview of Methyl 4-fluoro-3-formylbenzoate (CAS No. 1093865-65-6), a versatile building block poised at the intersection of these strategic advantages. Its dual functionality, featuring a reactive aldehyde and a modifiable ester group on a fluorinated phenyl ring, makes it an indispensable tool for the synthesis of complex and novel therapeutic agents.
Core Compound Profile: this compound
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1093865-65-6[2] |
| Molecular Formula | C₉H₇FO₃[2] |
| Molecular Weight | 182.15 g/mol [2] |
| Appearance | White to yellow powder/crystal |
| Purity | Typically >97% (GC) |
| Storage | 4°C, stored under nitrogen[2] |
Chemical Structure:
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic strategy involves the esterification of the corresponding carboxylic acid, which itself can be derived from a fluorinated toluene precursor.
Illustrative Synthetic Pathway:
A plausible and efficient synthetic route commences with 3-fluoro-4-methylbenzoic acid, proceeding through esterification followed by selective oxidation of the methyl group.
Caption: A potential synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical, based on related transformations):
Step 1: Esterification of 3-fluoro-4-methylbenzoic acid
-
To a solution of 3-fluoro-4-methylbenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 3-fluoro-4-methylbenzoate.
Step 2: Benzylic Bromination
-
Dissolve Methyl 3-fluoro-4-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like azobisisobutyronitrile (AIBN) (0.05 eq).
-
Reflux the mixture under inert atmosphere, with initiation by a UV lamp if necessary, until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain crude Methyl 4-fluoro-3-(bromomethyl)benzoate, which can be used in the next step without further purification.
Step 3: Oxidation to the Aldehyde
-
The crude Methyl 4-fluoro-3-(bromomethyl)benzoate (1.0 eq) is subjected to oxidation. The Sommelet reaction, involving hexamethylenetetramine followed by hydrolysis, is a classic method.
-
Alternatively, oxidation using dimethyl sulfoxide (DMSO) and a base (e.g., sodium bicarbonate) at elevated temperatures provides a milder route to the aldehyde.
-
After the reaction is complete, as monitored by TLC, the mixture is worked up by extraction with an organic solvent.
-
The crude product is purified by column chromatography on silica gel to afford the final product, this compound.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic data is crucial for the effective use of this compound in synthesis and for quality control.
| Property | Value |
| Boiling Point | 275 °C (predicted) |
| Topological Polar Surface Area | 43.37 Ų[2] |
| logP | 1.4248 (predicted)[2] |
Spectroscopic Data Interpretation (Predicted):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 10.1-10.3 ppm (s, 1H): Aldehydic proton.
-
δ 7.9-8.2 ppm (m, 2H): Aromatic protons ortho and para to the ester group.
-
δ 7.2-7.4 ppm (t, 1H): Aromatic proton ortho to the fluorine atom.
-
δ 3.9-4.0 ppm (s, 3H): Methyl ester protons.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 188-192 ppm: Aldehyde carbonyl carbon.
-
δ 164-166 ppm: Ester carbonyl carbon.
-
δ 160-165 ppm (d, J ≈ 250 Hz): Carbon attached to fluorine.
-
δ 115-140 ppm: Aromatic carbons.
-
δ 52-54 ppm: Methyl ester carbon.
-
-
FT-IR (KBr, cm⁻¹):
-
~3050-3100: Aromatic C-H stretch.
-
~2820, 2720: Aldehyde C-H stretch (Fermi doublet).
-
~1720-1730: Ester C=O stretch.
-
~1690-1710: Aldehyde C=O stretch.
-
~1600, 1480: Aromatic C=C stretches.
-
~1200-1300: C-O stretch and C-F stretch.
-
Applications in Drug Discovery and Development
The synthetic utility of this compound is primarily as a versatile intermediate in the construction of more complex molecules, particularly heterocyclic systems that form the core of many therapeutic agents.
Key Reaction Manifolds:
-
Reductive Amination: The aldehyde functionality readily undergoes reductive amination with a wide range of primary and secondary amines to introduce diverse side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Formation of carbon-carbon double bonds by reacting the aldehyde with phosphorus ylides.
-
Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds to form various heterocyclic rings.
-
Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly to amides, providing another point for molecular elaboration.
Illustrative Application: Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core. This compound can serve as a key precursor for the synthesis of substituted quinazolines, a common scaffold in kinase inhibitors.
Caption: Generalized pathway to kinase inhibitors.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a high-value chemical intermediate that provides a strategic entry point for the synthesis of a wide array of complex molecules. Its fluorinated aromatic core, combined with the orthogonal reactivity of its aldehyde and ester functionalities, makes it a powerful tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the quest for novel and improved therapeutics.
References
A Technical Guide to the Structural Elucidation of Methyl 4-fluoro-3-formylbenzoate
Introduction: The Analytical Imperative
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structure is the bedrock of innovation. Methyl 4-fluoro-3-formylbenzoate (C₉H₇FO₃, M.W.: 182.15 g/mol ) is a key substituted benzaldehyde derivative, serving as a versatile intermediate in the synthesis of complex organic molecules, including fluorescent whitening agents and specialized polymers.[1][2] Its utility is predicated on the specific arrangement of its functional groups—an ester, an aldehyde, and a fluorine atom—on a benzene ring. An error in the assignment of this substitution pattern can lead to failed syntheses, inactive biological compounds, or materials with unintended properties.
This guide provides an in-depth, multi-technique approach to the unambiguous structural elucidation of this compound. We will move beyond rote procedural descriptions to explore the causal logic behind the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The convergence of data from these orthogonal techniques creates a self-validating analytical system, ensuring the highest degree of confidence in the final structural assignment.[3][4][5] This principle of cross-validation is fundamental to good analytical practice and is a cornerstone of regulatory compliance.[6]
Part 1: Foundational Analysis - Molecular Mass and Functional Groups
The initial phase of structure elucidation focuses on confirming the molecular formula and identifying the primary functional groups present. This is efficiently achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry provides the most direct evidence of a compound's molecular weight, and by extension, its molecular formula. For this compound, the expected monoisotopic mass is 182.03792 Da.[7]
Causality of Fragmentation: Electron Ionization (EI) is a high-energy technique that not only generates a molecular ion (M⁺˙) but also induces predictable bond cleavages. The resulting fragmentation pattern is a molecular fingerprint. For this molecule, the primary fragmentation pathways are dictated by the stability of the resulting ions and neutral losses:
-
α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.[8] We anticipate the loss of the methoxy radical (•OCH₃, m/z 31) from the ester, leading to a prominent peak at m/z 151.
-
Loss of Formyl Group: Cleavage of the formyl radical (•CHO, m/z 29) is also a characteristic fragmentation for aromatic aldehydes, resulting in a peak at m/z 153.[9]
-
Aromatic Stability: The stability of the aromatic ring ensures that the molecular ion peak, though perhaps not the base peak, will be clearly observable.
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Inlet: Direct infusion or Gas Chromatography (GC) for purified samples.
-
-
Data Acquisition: Acquire data over a mass range of m/z 40-300 to ensure capture of the molecular ion and key fragments.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙) at m/z 182.
-
Correlate the observed mass with the molecular formula C₉H₇FO₃.
-
Analyze the fragmentation pattern to identify peaks corresponding to logical losses (e.g., m/z 151, 153), providing preliminary structural evidence.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational modes of chemical bonds, providing definitive evidence for the presence of specific functional groups.[10] The spectrum of this compound is expected to be rich with characteristic absorptions.
Predictive Analysis of IR Absorptions:
-
Carbonyl (C=O) Stretches: The molecule contains two distinct carbonyl groups. Conjugation with the aromatic ring lowers their stretching frequencies.[11][12]
-
Aldehyde C-H Stretch: A hallmark of aldehydes is the presence of two weak-to-moderate C-H stretching bands, often appearing as a "Fermi doublet," around 2830-2860 cm⁻¹ and 2700-2760 cm⁻¹.[11][12] The latter is particularly diagnostic as few other absorptions occur in this region.
-
Ester C-O Stretches: Esters exhibit two characteristic C-O stretching bands: an asymmetric stretch (stronger) around 1200-1300 cm⁻¹ and a symmetric stretch (weaker) around 1000-1100 cm⁻¹.[14]
-
Aromatic C=C Stretches: Absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ confirm the presence of the benzene ring.[10]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| Aldehyde C-H Stretch | ~2830 & ~2730 | Weak-Medium | Diagnostic for the formyl group[11][12] |
| Ester C=O Stretch | ~1740 | Strong | Carbonyl of the methyl ester functional group[13] |
| Aldehyde C=O Stretch | ~1705 | Strong | Conjugated aromatic aldehyde carbonyl[11] |
| Aromatic C=C Stretch | ~1600, ~1500 | Medium-Strong | Benzene ring vibrations |
| Ester C-O Stretch | ~1250 | Strong | Asymmetric stretch, characteristic of esters[14] |
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of the empty accessory.
-
Apply pressure to the sample using the anvil to ensure good contact with the crystal.
-
-
Data Acquisition: Co-add 16 to 32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction and ATR correction. Label the major peaks and compare them against the expected values.
Part 2: High-Resolution Analysis - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A full suite of ¹H, ¹³C, and ¹⁹F NMR experiments provides an interlocking web of data that leaves no ambiguity.
Proton (¹H) NMR: Mapping the Hydrogen Framework
¹H NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).
Predictive Analysis of the ¹H NMR Spectrum:
-
Aldehyde Proton (H-formyl): This proton is highly deshielded by the adjacent carbonyl and will appear as a singlet far downfield, typically around 10.0-10.5 ppm .
-
Aromatic Protons (H-2, H-5, H-6): These three protons reside on the substituted ring. Their shifts and couplings are influenced by the electron-withdrawing aldehyde and ester groups and the electronegative fluorine atom.
-
H-2: Ortho to the strongly withdrawing formyl group, this proton will be the most deshielded of the aromatic protons, likely appearing as a doublet around 8.2-8.4 ppm . It will be coupled to H-6.
-
H-6: Ortho to the ester group and meta to the formyl group, this proton will appear as a doublet of doublets around 8.1-8.3 ppm , split by H-5 and H-2.
-
H-5: This proton is ortho to the fluorine atom and will show a characteristic coupling to ¹⁹F. It is expected to appear as a triplet or doublet of doublets around 7.3-7.5 ppm , coupled to H-6 and the fluorine.
-
-
Methyl Protons (-OCH₃): These three equivalent protons are attached to the ester oxygen and will appear as a sharp singlet around 3.9-4.0 ppm .
Carbon (¹³C) NMR: The Carbon Skeleton
¹³C NMR reveals the number of unique carbon environments. With broadband proton decoupling, each unique carbon appears as a singlet.
Predictive Analysis of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: These are the most deshielded carbons. The aldehyde carbonyl is typically further downfield (
188-192 ppm ) than the ester carbonyl (164-166 ppm ). -
Aromatic Carbons: Six distinct signals are expected.
-
C-4 (C-F bond): This carbon is directly bonded to fluorine and will show a large one-bond coupling constant (¹JCF). Its chemical shift will be high, around 160-165 ppm .
-
C-1, C-3: The carbons bearing the ester and formyl groups will be deshielded, appearing in the 130-140 ppm range.
-
C-2, C-5, C-6: These protonated carbons will appear in the 115-135 ppm range, with their exact shifts influenced by substituent effects and coupling to fluorine.
-
-
Methyl Carbon (-OCH₃): This aliphatic carbon will be the most upfield signal, appearing around 52-55 ppm .
Fluorine (¹⁹F) NMR: The Definitive Fluorine Position
¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine atoms.[15][16]
Predictive Analysis of the ¹⁹F NMR Spectrum:
-
A single fluorine environment will produce one signal. For an aryl fluoride, the chemical shift is expected in the range of -100 to -140 ppm relative to CFCl₃.[17]
-
This signal will be split into a multiplet (likely a doublet of doublets) due to coupling with the two ortho protons, H-3 (the formyl proton's carbon) and H-5. This coupling pattern provides definitive proof of its position on the ring.[15]
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aldehyde | ~10.3 | s | 1H | -CHO |
| Aromatic | ~8.3 | d | 1H | H-2 |
| Aromatic | ~8.2 | dd | 1H | H-6 |
| Aromatic | ~7.4 | t | 1H | H-5 |
| Methyl | ~3.9 | s | 3H | -OCH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~190 | -CHO |
| Carbonyl | ~165 | -COOCH₃ |
| Aromatic | ~163 (d, ¹JCF) | C-4 |
| Aromatic | ~135 | C-1 or C-3 |
| Aromatic | ~132 | C-1 or C-3 |
| Aromatic | ~130 | C-6 |
| Aromatic | ~125 | C-2 |
| Aromatic | ~118 (d, ²JCF) | C-5 |
| Methyl | ~53 | -OCH₃ |
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for ¹H and ¹³C).
-
Spectrometer Setup (e.g., 400 MHz):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse spectrum. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-coupled spectrum without a ¹⁹F reference standard initially. The spectrometer will reference it internally.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm.
-
Integrate the ¹H signals to determine relative proton counts.
-
Analyze the multiplicities and coupling constants (J-values) in all spectra to establish connectivity.
-
Part 3: Data Synthesis and Structural Confirmation
The power of this multi-technique approach lies in the synthesis of all data points into a single, coherent structural assignment. No single piece of data is interpreted in isolation.
Caption: Workflow for the integrated structure elucidation of this compound.
-
MS confirms the molecular formula is C₉H₇FO₃.
-
IR confirms the presence of an aldehyde, an ester, and an aromatic ring.
-
¹H and ¹³C NMR together account for all 7 hydrogens and 9 carbons in the proposed structure. The chemical shifts are consistent with the electronic effects of the substituents.
-
¹H-¹H coupling (if analyzed in a 2D COSY experiment) and ¹H-¹⁹F coupling would definitively show the connectivity between H-5 and H-6, and between H-5 and the fluorine atom, respectively.
-
¹⁹F NMR provides the final, unambiguous piece of evidence. The observed multiplicity, resulting from coupling to its neighboring protons, confirms its position at C-4, adjacent to the formyl-bearing C-3 and the proton-bearing C-5.
Caption: Key NMR J-coupling relationships confirming the substitution pattern.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a synergistic analytical approach. By integrating high-resolution data from MS, IR, and multi-nuclear NMR, we construct a self-validating dossier of evidence that confirms the molecular formula, functional group composition, and precise atomic connectivity. This rigorous, evidence-based methodology ensures the identity and purity of key chemical intermediates, which is a non-negotiable requirement for success in research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate - Google Patents [patents.google.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. PubChemLite - this compound (C9H7FO3) [pubchemlite.lcsb.uni.lu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. jove.com [jove.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. colorado.edu [colorado.edu]
A Technical Guide to the Spectroscopic Characterization of Methyl 4-fluoro-3-formylbenzoate
Introduction
Methyl 4-fluoro-3-formylbenzoate (CAS No. 1093865-65-6) is a substituted aromatic compound with a molecular formula of C₉H₇FO₃ and a molecular weight of 182.15 g/mol .[1][2] Its structure, featuring a methyl ester, a formyl (aldehyde) group, and a fluorine atom on the benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The precise arrangement of these functional groups dictates the molecule's reactivity and its interaction with biological systems. Therefore, unambiguous structural confirmation is paramount for its application in research and development.
This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific isomer are not widely available in public databases, this guide presents a detailed, predicted spectroscopic profile. These predictions are grounded in the established principles of spectroscopic theory and are substantiated by a comparative analysis of experimentally determined data for structurally related analogs, namely methyl 4-formylbenzoate and methyl 3-fluorobenzoate.
Molecular Structure and Spectroscopic Correlation
The spatial arrangement of the functional groups in this compound gives rise to a unique spectroscopic fingerprint. Understanding the interplay between the electron-withdrawing nature of the formyl and methyl ester groups and the inductive and mesomeric effects of the fluorine atom is crucial for interpreting the spectral data. The following diagram illustrates the key structural features and their expected influence on the spectroscopic output.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the number and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aldehydic, aromatic, and methyl ester protons. The chemical shifts are influenced by the electronic environment of each proton.
Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Aldehyde Proton (-CHO) | ~10.3 | Singlet (s) | - | 1H |
| Aromatic Proton (H-2) | ~8.4 | Doublet (d) | ~2.0 (⁴JHF) | 1H |
| Aromatic Proton (H-5) | ~7.4 | Doublet of doublets (dd) | ~8.5 (³JHH), ~4.5 (³JHF) | 1H |
| Aromatic Proton (H-6) | ~8.2 | Doublet of doublets (dd) | ~8.5 (³JHH), ~2.0 (⁴JHH) | 1H |
| Methyl Protons (-OCH₃) | ~3.9 | Singlet (s) | - | 3H |
Note: These are predicted values. Actual experimental values may vary slightly.
Rationale Behind the Predictions
The prediction of the ¹H NMR spectrum is based on the analysis of substituent effects on the benzene ring.
-
Aldehyde Proton: The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet far downfield, typically around 10.3 ppm.[3][4]
-
Aromatic Protons:
-
H-2: This proton is ortho to the electron-withdrawing formyl group, leading to a significant downfield shift. It is expected to appear as a doublet due to a small four-bond coupling to the fluorine atom (⁴JHF).
-
H-5: This proton is ortho to the fluorine atom and meta to the formyl group. It will be split into a doublet of doublets by the adjacent H-6 (³JHH) and the fluorine atom (³JHF).
-
H-6: This proton is ortho to the electron-withdrawing ester group and meta to the fluorine atom. It will appear as a doublet of doublets due to coupling with H-5 (³JHH) and a smaller four-bond coupling with H-2 (⁴JHH).
-
-
Methyl Protons: The protons of the methyl ester group are in a relatively shielded environment and are expected to appear as a sharp singlet around 3.9 ppm.[1][3]
Experimental Protocol for ¹H NMR Acquisition
A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard one-pulse sequence.
-
Set the spectral width to cover a range of at least 0 to 12 ppm.
-
Use a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the nine unique carbon atoms. The chemical shifts are sensitive to the electronic effects of the substituents and the presence of the fluorine atom will induce C-F coupling.
Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| Aldehyde Carbonyl (CHO) | ~189 | ~4 |
| Ester Carbonyl (COO) | ~164 | ~2 |
| C-4 (C-F) | ~165 | ~260 (¹JCF) |
| C-3 (C-CHO) | ~133 | ~5 (³JCF) |
| C-1 (C-COOCH₃) | ~132 | ~3 (⁴JCF) |
| C-6 | ~131 | ~9 (³JCF) |
| C-2 | ~129 | ~2 (⁵JCF) |
| C-5 | ~118 | ~22 (²JCF) |
| Methyl Carbon (-OCH₃) | ~53 | - |
Note: These are predicted values. Actual experimental values may vary slightly.
Rationale Behind the Predictions
The prediction of the ¹³C NMR spectrum is based on established substituent chemical shift (SCS) effects and known C-F coupling constants.
-
Carbonyl Carbons: The aldehyde and ester carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum. The aldehyde carbonyl is typically more deshielded than the ester carbonyl.[5]
-
Aromatic Carbons:
-
C-4: The carbon directly attached to the fluorine atom (ipso-carbon) will show a large one-bond C-F coupling constant (¹JCF) and will be shifted significantly downfield due to the electronegativity of fluorine.[1]
-
The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the formyl, ester, and fluoro substituents. The carbons ortho and para to the fluorine will show significant two- and four-bond C-F coupling, respectively.
-
-
Methyl Carbon: The methyl carbon of the ester group is expected in the aliphatic region around 53 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorptions corresponding to the carbonyl groups of the aldehyde and the ester, as well as vibrations associated with the aromatic ring and the C-F bond.
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2850, ~2750 | C-H stretch (aldehyde) | Medium |
| ~1725 | C=O stretch (ester) | Strong |
| ~1700 | C=O stretch (aldehyde) | Strong |
| ~1600, ~1470 | C=C stretch (aromatic) | Medium-Strong |
| ~1250 | C-O stretch (ester) | Strong |
| ~1100 | C-F stretch | Strong |
Note: These are predicted values. Actual experimental values may vary slightly.
Causality of Experimental Choices
The choice of sampling technique is crucial for obtaining a high-quality IR spectrum.
-
Attenuated Total Reflectance (ATR): This is a common and convenient method for solid samples, requiring minimal sample preparation.
-
KBr Pellet: This technique involves grinding the sample with potassium bromide and pressing it into a thin disk. It can provide a high-resolution spectrum but is more labor-intensive.
The predicted vibrational frequencies are based on the typical ranges for these functional groups. The conjugation of the carbonyl groups with the aromatic ring is expected to lower their stretching frequencies compared to their aliphatic counterparts.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. For this compound, electron ionization (EI) would likely be used.
Predicted Fragmentation Pattern
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 182, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 151: Loss of the methoxy group (-OCH₃) from the molecular ion.
-
m/z = 153: Loss of the formyl group (-CHO) from the molecular ion.
-
m/z = 123: Loss of both the methoxy and carbonyl groups from the ester functionality.
-
m/z = 95: A fragment corresponding to the fluorobenzoyl cation.
-
The fragmentation pathways are predicted based on the stability of the resulting carbocations and neutral losses. The presence of the aromatic ring and the carbonyl groups leads to characteristic fragmentation patterns.[8][9]
Workflow for Spectroscopic Analysis
The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
- 9. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
Methyl 4-fluoro-3-formylbenzoate starting material
An In-Depth Technical Guide to Methyl 4-fluoro-3-formylbenzoate: A Keystone Building Block in Modern Medicinal Chemistry
Abstract
This compound (CAS No. 1093865-65-6) is a trifunctional aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents.[1] Its unique molecular architecture, featuring a methyl ester, a formyl (aldehyde) group, and a fluorine atom strategically positioned on the benzene ring, offers a versatile platform for constructing diverse molecular scaffolds. The presence of the fluorine atom is particularly significant, as it can enhance crucial drug-like properties such as metabolic stability and target binding affinity.[1] This guide provides an in-depth analysis of its synthesis, physicochemical properties, characteristic reactivity, and applications, with a focus on its role in the development of therapeutics for neurological disorders, inflammatory conditions, and oncology.
Introduction: Strategic Importance in Drug Discovery
The design of novel therapeutic agents often relies on the availability of versatile chemical intermediates that allow for systematic structural modification. This compound serves this role exceptionally well. The molecule incorporates three distinct functional groups, each offering a handle for specific chemical transformations:
-
The Formyl Group (-CHO): Acts as a key electrophilic site for nucleophilic addition and condensation reactions, enabling the formation of Schiff bases, hydrazones, and, crucially, the construction of heterocyclic ring systems that form the core of many bioactive molecules.[1]
-
The Methyl Ester Group (-COOCH₃): Provides a site for hydrolysis to the corresponding carboxylic acid or transesterification. The resulting carboxylate can then be used for amide bond formation, a ubiquitous linkage in pharmaceuticals.
-
The Aromatic Fluorine (-F): The electron-withdrawing nature of the fluorine atom influences the reactivity of the entire aromatic ring. In a medicinal chemistry context, fluorine substitution is a well-established strategy to improve metabolic stability by blocking potential sites of oxidation and to enhance binding affinity with biological targets through favorable electrostatic interactions.[1]
This combination of functionalities makes this compound a highly sought-after intermediate in programs targeting neurological diseases, such as Alzheimer's, and in the development of potent anti-inflammatory and anticancer agents.[1]
Proposed Synthesis Pathway
While multiple proprietary methods exist for the synthesis of this compound, a common and logical route proceeds from the commercially available precursor, Methyl 4-fluoro-3-methylbenzoate. The key transformation is the selective oxidation of the benzylic methyl group to an aldehyde.
Diagram of Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Methodology (Proposed)
Step 1: Benzylic Bromination
The synthesis initiates with a free-radical bromination of the methyl group. This reaction is regioselective for the benzylic position due to the stability of the resulting benzylic radical.
-
Setup: To a solution of Methyl 4-fluoro-3-methylbenzoate in a non-polar solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically illuminated with a lamp to facilitate radical formation.
-
Work-up: Once complete, cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure to yield the crude Methyl 3-(bromomethyl)-4-fluorobenzoate.
Causality: NBS is chosen as the bromine source because it provides a low, constant concentration of Br₂, minimizing side reactions like aromatic bromination. AIBN is a standard thermal initiator that decomposes at a predictable rate to generate the radicals needed to start the chain reaction.
Step 2: Oxidation to Aldehyde
The intermediate benzylic bromide is then converted to the aldehyde. Several methods are effective, with the Kornblum oxidation being a common choice.
-
Setup: Dissolve the crude Methyl 3-(bromomethyl)-4-fluorobenzoate from the previous step in dimethyl sulfoxide (DMSO).
-
Reaction: Add a mild base, such as sodium bicarbonate (NaHCO₃), and heat the mixture. The DMSO acts as both the solvent and the oxidant.
-
Monitoring: Monitor the formation of the aldehyde by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The final product, this compound, can be purified by column chromatography on silica gel.
Causality: The Kornblum oxidation is an effective method for converting primary halides to aldehydes with minimal over-oxidation to the carboxylic acid, which is a risk with stronger oxidizing agents.
Physicochemical and Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1093865-65-6 | [1][2] |
| Molecular Formula | C₉H₇FO₃ | [1][2] |
| Molecular Weight | 182.15 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Storage | 4°C, stored under nitrogen | [2] |
| Topological Polar Surface Area | 43.37 Ų | [2] |
| LogP | 1.4248 | [2] |
Spectroscopic Data Interpretation (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet for the aldehyde proton (~10 ppm), a singlet for the methyl ester protons (~3.9 ppm), and a complex pattern in the aromatic region (7.0-8.5 ppm) corresponding to the three aromatic protons, with couplings influenced by the adjacent fluorine atom.
-
¹³C NMR: The carbon NMR would display distinct peaks for the aldehyde carbonyl (~190 ppm), the ester carbonyl (~165 ppm), and aromatic carbons, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands for the C=O stretching of the aldehyde (~1700 cm⁻¹) and the ester (~1720 cm⁻¹), as well as C-F stretching vibrations in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 182.15, consistent with the molecular weight.
Reactivity and Synthetic Utility in Drug Development
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications. It is a cornerstone intermediate for building heterocyclic cores found in many targeted therapies.
Core Reactions for Scaffold Development
A primary application is in the synthesis of fused heterocyclic systems, such as phthalazinones, which are central to a class of anticancer drugs known as PARP (Poly(ADP-ribose) polymerase) inhibitors.[4][5][6]
Workflow: Application as a Versatile Building Blockdot
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References
- 1. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Evolving Landscape of Drug Discovery: A Technical Guide to the Biological Activity of Methyl 4-fluoro-3-formylbenzoate Derivatives
Introduction
In the relentless pursuit of novel therapeutic agents, medicinal chemists and drug development professionals are increasingly turning their attention to versatile chemical scaffolds that offer a foundation for the synthesis of diverse and biologically active molecules. One such scaffold of growing interest is Methyl 4-fluoro-3-formylbenzoate. Its unique substitution pattern, featuring an activating formyl group, a deactivating but metabolically stabilizing fluorine atom, and a methyl ester, presents a rich platform for the generation of a wide array of derivatives. This technical guide provides an in-depth exploration of the potential biological activities of these derivatives, drawing upon established principles of medicinal chemistry and outlining the experimental pathways for their synthesis and evaluation. While direct studies on derivatives of this compound are emerging, this guide will leverage data from structurally similar compounds to provide a predictive framework for their therapeutic potential and to equip researchers with the necessary protocols to investigate these promising molecules.
Part 1: The Synthetic Versatility of this compound: A Gateway to Diverse Bioactive Derivatives
The chemical architecture of this compound is primed for a variety of chemical transformations, primarily leveraging the reactivity of the aldehyde (formyl) group. This functional group serves as a key handle for the construction of several classes of compounds known for their pronounced biological activities.
Schiff Bases: The Antimicrobial Frontier
The condensation reaction between the formyl group of this compound and various primary amines readily yields Schiff bases (imines). This class of compounds has a long and successful history in the realm of antimicrobial research. The resulting imine bond is crucial for their biological activity, and the diversity of the amine starting material allows for extensive structure-activity relationship (SAR) studies.
Causality in Experimental Choice: The selection of primary amines for the synthesis of Schiff base derivatives is a critical step. Aromatic amines can introduce additional steric and electronic properties, while aliphatic amines can modulate the lipophilicity and flexibility of the final molecule. The inclusion of heterocyclic amines is a particularly attractive strategy, as many heterocyclic scaffolds are known to possess intrinsic antimicrobial properties, potentially leading to synergistic effects.
Chalcones: Scaffolds for Anticancer Exploration
The Claisen-Schmidt condensation of this compound with a variety of acetophenones or other ketones containing an α-hydrogen opens the door to the synthesis of chalcones. These α,β-unsaturated ketones are well-documented precursors to flavonoids and are themselves potent anticancer agents. The enone functionality is a key pharmacophore, acting as a Michael acceptor and interacting with biological nucleophiles.
Causality in Experimental Choice: The choice of the ketone reaction partner is pivotal in determining the anticancer profile of the resulting chalcone. Electron-donating or electron-withdrawing substituents on the aromatic ring of the acetophenone can significantly influence the electronic properties of the enone system and, consequently, its reactivity and biological activity. Fluorinated chalcones have demonstrated enhanced cytotoxic activity, making the fluorine atom on the this compound backbone a potentially valuable contributor to the overall efficacy.[1]
Hydrazones: Versatile Cytotoxic Agents
Reacting this compound with various hydrazine derivatives leads to the formation of hydrazones. This class of compounds has demonstrated a broad spectrum of biological activities, including notable cytotoxic effects against various cancer cell lines. The -NH-N=CH- moiety is a key structural feature, and modifications on the terminal nitrogen atom provide a facile route to a library of diverse compounds.
Causality in Experimental Choice: The selection of the hydrazine component allows for the introduction of a wide range of functional groups. Aryl hydrazines can be substituted with various electron-donating or -withdrawing groups to modulate the electronic and steric properties of the molecule. The use of sulfonyl hydrazides can lead to derivatives with enhanced cytotoxic potential.
Pyrazoles: Potent Enzyme Inhibitors
The reaction of chalcone derivatives (synthesized from this compound) with hydrazines can be taken a step further to yield pyrazoles, a five-membered heterocyclic ring system. Pyrazole derivatives are renowned for their ability to act as potent inhibitors of various enzymes, making them highly valuable in drug discovery.
Causality in Experimental Choice: The choice of both the initial ketone for the chalcone synthesis and the subsequent hydrazine for the cyclization reaction offers a combinatorial approach to generating a vast library of pyrazole derivatives. This allows for fine-tuning of the molecule's properties to achieve selective inhibition of specific enzymes.
Part 2: Unveiling the Biological Potential: Experimental Protocols and Mechanistic Insights
A thorough investigation of the biological activity of this compound derivatives requires a suite of well-established in vitro assays. This section provides detailed, step-by-step methodologies for key experiments and discusses the potential mechanisms of action.
Antimicrobial Activity Assessment of Schiff Base Derivatives
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a self-validating system as it includes positive and negative controls to ensure the reliability of the results.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli), suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This standardizes the initial bacterial concentration.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of the synthesized Schiff base derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing sterile Mueller-Hinton Broth (MHB). The concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control well (broth with bacteria and a known antibiotic) and a negative control well (broth with bacteria and no compound). A sterility control (broth only) should also be included.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Diagram: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Mechanism of Action: Schiff bases are thought to exert their antimicrobial effects through various mechanisms, including disruption of the bacterial cell wall, inhibition of essential enzymes, and interference with DNA replication. The presence of the fluorine atom in the this compound scaffold may enhance the lipophilicity of the derivatives, facilitating their transport across the bacterial cell membrane.
Anticancer Activity Evaluation of Chalcone and Hydrazone Derivatives
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a reliable method for determining the cytotoxic potential of compounds.[2][3][4][5][6]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized chalcone or hydrazone derivatives in cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement and IC50 Calculation:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Diagram: Cytotoxicity Testing Workflow (MTT Assay)
Caption: Workflow for determining the IC50 value using the MTT assay.
Potential Mechanism of Action: Chalcones can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the inhibition of tubulin polymerization, modulation of signaling pathways such as NF-κB and STAT3, and the generation of reactive oxygen species (ROS).[7] Hydrazones have also been shown to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation. The fluorine atom on the core scaffold can enhance the metabolic stability of these derivatives, leading to improved pharmacokinetic properties.
Enzyme Inhibition Assays for Pyrazole Derivatives
Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted for various enzymes.
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the specific enzyme being tested.
-
Prepare a stock solution of the enzyme and the substrate.
-
Prepare serial dilutions of the synthesized pyrazole derivatives.
-
-
Assay Procedure:
-
In a suitable assay plate (e.g., 96-well plate), add the buffer, the pyrazole derivative at various concentrations, and the enzyme.
-
Include a control without the inhibitor to measure the maximum enzyme activity.
-
Pre-incubate the mixture for a specific time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate.
-
-
Detection and Analysis:
-
Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value of the inhibitor by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
Diagram: Enzyme Inhibition Assay Workflow
Caption: General workflow for an enzyme inhibition assay.
Potential Mechanism of Action: Pyrazole derivatives can inhibit a wide range of enzymes by interacting with their active sites. The specific mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined through kinetic studies. The substituents on the pyrazole ring, derived from the original this compound and the other synthetic precursors, will dictate the binding affinity and selectivity of the inhibitor for its target enzyme.
Part 3: Data Presentation and Future Directions
The biological evaluation of a library of this compound derivatives will generate a substantial amount of quantitative data. The clear and concise presentation of this data is crucial for identifying lead compounds and understanding SAR.
Table 1: Hypothetical Antimicrobial Activity of Schiff Base Derivatives of this compound
| Compound ID | R-group on Amine | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| M4F3FB-SB-01 | Phenyl | 16 | 32 |
| M4F3FB-SB-02 | 4-Chlorophenyl | 8 | 16 |
| M4F3FB-SB-03 | 2-Hydroxyphenyl | 4 | 8 |
| M4F3FB-SB-04 | Pyridin-2-yl | 2 | 4 |
| Reference | Ciprofloxacin | 1 | 0.5 |
Table 2: Hypothetical Anticancer Activity of Chalcone Derivatives of this compound
| Compound ID | R-group on Acetophenone | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| M4F3FB-CH-01 | Phenyl | 12.5 | 15.2 |
| M4F3FB-CH-02 | 4-Methoxyphenyl | 8.7 | 10.1 |
| M4F3FB-CH-03 | 4-Fluorophenyl | 5.2 | 6.8 |
| M4F3FB-CH-04 | Naphthyl | 3.1 | 4.5 |
| Reference | Doxorubicin | 0.8 | 1.2 |
Future Directions
The exploration of this compound derivatives is a promising avenue for the discovery of new therapeutic agents. Future research should focus on:
-
Synthesis and Screening: The synthesis and screening of large, diverse libraries of derivatives are essential to fully explore the chemical space around this scaffold.
-
Mechanistic Studies: For promising lead compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and signaling pathways.
-
In Vivo Evaluation: Compounds with potent in vitro activity should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity.
-
QSAR and Computational Modeling: Quantitative structure-activity relationship (QSAR) studies and computational modeling can be employed to guide the rational design of more potent and selective derivatives.
This compound represents a highly versatile and promising starting point for the development of novel bioactive compounds. By leveraging the reactivity of its formyl group, a diverse range of derivatives, including Schiff bases, chalcones, hydrazones, and pyrazoles, can be synthesized. The systematic evaluation of these derivatives using the robust experimental protocols outlined in this guide will undoubtedly lead to the identification of new lead compounds with potential applications in the treatment of infectious diseases and cancer. The journey from a simple chemical scaffold to a life-saving therapeutic is long and challenging, but the foundation laid by understanding the biological potential of this compound derivatives is a critical and exciting first step.
References
- 1. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. atcc.org [atcc.org]
- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Application of Methyl 4-fluoro-3-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of Methyl 4-fluoro-3-formylbenzoate in Synthesis
This compound (CAS No. 1093865-65-6) is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery.[1] Its unique molecular architecture, featuring a fluorinated benzene ring bearing both a methyl ester and a formyl (aldehyde) group, offers a dual handle for a wide range of chemical transformations. The presence of the fluorine atom can enhance metabolic stability and bioavailability in target molecules, a highly desirable trait in pharmaceutical candidates.[1] The aldehyde functionality serves as a key reactive site for forming carbon-carbon and carbon-nitrogen bonds through reactions such as reductive amination and Wittig olefination, while the methyl ester provides a site for amide bond formation or hydrolysis to the corresponding carboxylic acid.
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and key reactivity considerations for this compound to ensure its safe and effective use in a research and development setting.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. The compound is classified as a hazardous substance and requires careful management to mitigate risks.
1.1 GHS Hazard Classification
Based on available safety data sheets, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]
1.2 Summary of Hazards
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed. | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation. | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation. | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation. | GHS07 (Exclamation Mark) |
It is imperative to treat this compound with the appropriate level of caution, recognizing its potential to cause harm upon ingestion, skin or eye contact, and inhalation.
Section 2: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure and ensure the integrity of the compound.
2.1 Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound:
-
Eye and Face Protection: Chemical safety goggles that meet EN166 or OSHA 29 CFR 1910.133 standards are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and replaced immediately if any signs of degradation are observed.
-
Skin and Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of exposure, consider additional protective clothing.
-
Respiratory Protection: All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
2.2 Engineering Controls
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be performed in a properly functioning chemical fume hood.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are critical in case of accidental exposure.
2.3 Storage Requirements
Proper storage is crucial for maintaining the stability and purity of this compound.
-
Temperature: Store in a refrigerator at 4°C.[5]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[5]
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.
-
Incompatibilities: Store away from strong oxidizing agents.[4]
Section 3: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
3.1 First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet to the medical professional.[6]
3.2 Spill and Leak Management
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. The spill area should then be decontaminated.
-
Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that minimizes dust formation. Place the collected material in a sealed, labeled container for hazardous waste disposal.
Section 4: Disposal and Decontamination
As a halogenated aromatic compound, this compound and its waste products require specialized disposal procedures.
4.1 Waste Disposal
-
Segregation: All waste containing this compound, including reaction residues, contaminated materials, and rinsates, must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds. Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
4.2 Decontamination
-
Glassware: All glassware and equipment that have been in contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as halogenated hazardous waste.
-
Work Surfaces: Decontaminate work surfaces with a suitable solvent and cleaning agent.
Section 5: Physicochemical and Reactivity Data
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 1093865-65-6 | [5] |
| Molecular Formula | C₉H₇FO₃ | [5] |
| Molecular Weight | 182.15 g/mol | [5] |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 68.0 to 72.0 °C | |
| Boiling Point | 275 °C at 760 mmHg | [1] |
| Purity | ≥97% | [5] |
Reactivity Profile:
This compound's reactivity is dictated by its two primary functional groups: the aldehyde and the methyl ester. The fluorine atom ortho to the aldehyde group and meta to the ester group influences the electronic properties of the aromatic ring, activating it towards certain reactions. The aldehyde group is susceptible to nucleophilic attack and is a key handle for building molecular complexity, for instance, through reductive amination to form secondary amines or through Wittig-type reactions to form alkenes. The ester group can be hydrolyzed to the corresponding carboxylic acid or can undergo amidation to form amides.
Section 6: Experimental Protocol - A Case Study in Drug Discovery
The following protocol is adapted from patent literature and illustrates a typical application of this compound in the synthesis of a more complex molecule, demonstrating its utility in a drug discovery context.[7] This example details a nucleophilic aromatic substitution reaction followed by reduction of the formyl group.
6.1 Reaction Scheme
Caption: Synthetic workflow for the utilization of this compound.
6.2 Detailed Step-by-Step Methodology
Step 1: Synthesis of (S)-methyl 4-(3-hydroxypyrrolidin-1-yl)-3-formylbenzoate
-
Reagent Preparation: In a suitable reaction vessel, dissolve (S)-3-hydroxypyrrolidine in an appropriate solvent such as dimethylformamide (DMF).
-
Reaction Initiation: To the solution of (S)-3-hydroxypyrrolidine, add this compound.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired product.
Step 2: Synthesis of (S)-methyl 4-(3-hydroxypyrrolidin-1-yl)-3-(hydroxymethyl)benzoate
-
Reagent Preparation: Dissolve the product from Step 1, (S)-methyl 4-(3-hydroxypyrrolidin-1-yl)-3-formylbenzoate, in a suitable alcoholic solvent such as methanol at 0°C.[8]
-
Reduction: To this cooled solution, add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0°C.[8]
-
Reaction Conditions: The reaction mixture is stirred at 25°C for a period of time (e.g., 2 hours) to ensure complete reduction of the aldehyde.[8]
-
Work-up: After the reaction is complete, water is added to quench the reaction. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered, and concentrated to yield the final product.[8]
This two-step sequence highlights the utility of this compound in building molecular complexity by first engaging in a nucleophilic substitution at the fluorine-bearing carbon, followed by a selective reduction of the aldehyde, leaving the ester intact.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis, particularly within the realm of drug discovery and development. Its safe and effective use hinges on a comprehensive understanding of its hazards, strict adherence to safe handling and storage protocols, and a well-defined plan for emergency response and waste disposal. By implementing the guidelines outlined in this technical guide, researchers and scientists can confidently and safely leverage the synthetic potential of this important building block to advance their research and development objectives.
References
- 1. 1093865-65-6(this compound) | Kuujia.com [kuujia.com]
- 2. Methyl 3-fluoro-4-formylbenzoate | C9H7FO3 | CID 18766342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1093865-65-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. capotchem.cn [capotchem.cn]
- 7. WO2021154966A1 - Compounds and compositions for use in treating skin disorders - Google Patents [patents.google.com]
- 8. WO2025001407A1 - å«å¤è³åºç大ç¯ååç©åå ¶ç¨é - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: The Suzuki-Miyaura Coupling of Methyl 4-fluoro-3-formylbenzoate
Introduction: Unlocking Complex Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds between sp²-hybridized centers.[1][2][3] This palladium-catalyzed transformation is indispensable in the synthesis of biaryls, structural motifs that are fundamental to countless pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This guide focuses on a particularly valuable and challenging electrophile: Methyl 4-fluoro-3-formylbenzoate . This substrate presents both a hurdle and an opportunity. The carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, rendering aryl fluorides the least reactive partners in traditional cross-coupling reactions.[6] However, the strategic placement of potent electron-withdrawing groups—a formyl group ortho to the fluorine and a methyl ester para to it—provides sufficient electronic activation to make this C-F bond a viable reaction site.[7] The successful coupling of this substrate opens a direct route to highly functionalized biaryl-2-carbaldehydes, which are prized intermediates in drug discovery and molecular engineering.[8][9]
This document provides a deep dive into the mechanistic nuances, practical protocols, and optimization strategies required to effectively utilize this compound in Suzuki-Miyaura coupling reactions.
Mechanistic Deep Dive: Activating the Inert C-F Bond
Success with challenging substrates like this compound hinges on a firm understanding of the catalytic cycle and the factors that influence its rate-limiting step.
The Suzuki-Miyaura Catalytic Cycle The reaction proceeds through a well-established cycle involving a palladium catalyst.[3][6]
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-fluorine bond of the aryl fluoride. This is typically the slowest, most challenging step in the entire cycle, especially for a C-F bond.[6]
-
Transmetalation: The organic moiety from the organoboron species is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[3][10]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]
Key Factors for C-F Bond Activation
-
Electronic Activation: The primary reason this reaction is feasible is the powerful electron-withdrawing nature of the ortho-formyl (-CHO) and para-methoxycarbonyl (-COOMe) groups. These groups decrease the electron density at the carbon atom of the C-F bond, making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[7]
-
Ligand Selection: The choice of ligand is critical. For unreactive electrophiles like aryl fluorides, standard ligands like triphenylphosphine are often ineffective. The state-of-the-art solution involves using bulky and highly electron-donating ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[12][13] These ligands promote the oxidative addition step and stabilize the active monoligated Pd(0) species that is believed to be the key reactive intermediate.[12][14]
-
Base and Solvent System: A suitable base (e.g., Cs₂CO₃, K₃PO₄) is required to facilitate the transmetalation step by forming the boronate species.[12][15] The choice of solvent, typically a mixture like 1,4-dioxane and water, must balance the solubility of both the organic and inorganic reagents.[15]
Experimental Protocols
General Considerations:
-
Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at high temperatures. Reactions should be assembled under an inert atmosphere (e.g., Nitrogen or Argon). Solvents should be degassed prior to use by sparging with an inert gas or by the freeze-pump-thaw method.
-
Reagent Quality: Use high-purity reagents and anhydrous solvents where specified for best results.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a range of arylboronic acids.
Reaction Scheme: (Illustrative scheme: this compound reacting with a generic Arylboronic Acid)
Table 1: Reagents and Materials for Standard Coupling
| Reagent | Mol. Wt. | Amount (mg) | mmoles | Equivalents |
| This compound | 182.14 | 182 | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 18.3 | 0.02 | 0.02 (2 mol%) |
| SPhos (Ligand) | 410.53 | 16.4 | 0.04 | 0.04 (4 mol%) |
| Potassium Phosphate (K₃PO₄), tribasic | 212.27 | 425 | 2.0 | 2.0 |
| 1,4-Dioxane (degassed) | - | 4 mL | - | - |
| Water (degassed) | - | 1 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired Arylboronic Acid (1.2 eq), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Workflow and Troubleshooting
A systematic approach is crucial for consistent results. The following diagram outlines the general experimental workflow.
Table 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficient C-F bond activation.3. Ineffective base. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Increase temperature. Switch to a bulkier, more electron-rich ligand (e.g., RuPhos).3. Use Cs₂CO₃ instead of K₃PO₄. |
| Boronic Acid Homocoupling | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction. | 1. Improve degassing technique.[11]2. Use a Pd(0) source like Pd₂(dba)₃. If using Pd(OAc)₂, ensure conditions are sufficient for in-situ reduction.[16] |
| Protodeboronation | 1. Boronic acid instability, especially with electron-withdrawing groups or certain heterocycles.[11] | 1. Use the corresponding boronic acid pinacol ester or potassium aryltrifluoroborate salt, which are more stable.[17]2. Minimize water content if feasible. |
| Aldehyde Degradation | 1. Reaction with base (e.g., Cannizzaro-type reaction at high temp).2. Unwanted side reactions. | 1. Use a milder base if possible (e.g., K₂CO₃).2. Lower reaction temperature and extend the reaction time. Protect the aldehyde as an acetal if necessary. |
Conclusion
While the C-F bond presents a significant activation barrier, this compound is a highly effective substrate for Suzuki-Miyaura cross-coupling reactions. The key to success lies in overcoming this barrier through strategic electronic activation inherent in the substrate's design and the judicious selection of a modern catalyst system. By employing bulky, electron-rich phosphine ligands and optimized reaction conditions, researchers can reliably synthesize complex and valuable biaryl-2-carbaldehydes. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals aiming to leverage this versatile building block in their synthetic endeavors.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
The Strategic deployment of Methyl 4-fluoro-3-formylbenzoate in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
Methyl 4-fluoro-3-formylbenzoate has emerged as a pivotal structural motif in contemporary pharmaceutical synthesis. Its unique trifunctional arrangement—an activated aldehyde, a fluorine substituent, and a methyl ester—offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical attributes and strategic applications, with a particular focus on its role as a precursor to sophisticated heterocyclic systems found in targeted therapies. Detailed protocols for key transformations, including reductive amination and palladium-catalyzed cross-coupling reactions, are presented, underscoring the compound's significance for researchers, medicinal chemists, and drug development professionals.
Introduction: The Architectural Significance of this compound
This compound (MFB) is a highly functionalized aromatic building block, valued for the orthogonal reactivity of its constituent moieties. The aldehyde group serves as a primary site for carbon-carbon and carbon-nitrogen bond formation, while the fluorine atom and methyl ester provide avenues for further diversification and influence the physicochemical properties of derivative molecules.
The strategic placement of the fluorine atom ortho to the formyl group and meta to the methyl ester significantly influences the reactivity of the aromatic ring. The electron-withdrawing nature of these substituents activates the molecule towards certain transformations and is a key feature in the design of modern therapeutics, where fluorine incorporation is often correlated with enhanced metabolic stability and binding affinity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1093865-65-6 |
| Molecular Formula | C₉H₇FO₃ |
| Molecular Weight | 182.15 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | 4°C, under inert atmosphere |
Core Reactivity and Synthetic Potential
The synthetic utility of MFB is rooted in the distinct reactivity of its three functional groups:
-
The Formyl Group: As the most reactive site, the aldehyde readily participates in a wide array of classical organic reactions. These include, but are not limited to, reductive amination for the introduction of nitrogen-containing substituents, Wittig-type olefination for the formation of alkenes, and various condensation reactions to construct heterocyclic rings.
-
The Fluoro Group: The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), particularly with potent nucleophiles or under conditions that favor this mechanism. This allows for the introduction of diverse functionalities, a strategy often employed in the synthesis of kinase inhibitors.[2]
-
The Methyl Ester: This group offers a handle for late-stage diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.
The interplay of these functionalities allows for a modular and convergent approach to the synthesis of complex drug candidates.
Application Focus: Synthesis of a Key Precursor for HIF-2α Inhibitors
A prominent application of MFB lies in the synthesis of precursors to complex heterocyclic systems, such as those found in inhibitors of Hypoxia-Inducible Factor-2α (HIF-2α).[3][4] HIF-2α is a key oncogenic driver in certain cancers, including renal cell carcinoma, making it a critical therapeutic target.[5] The synthesis of the core structures of these inhibitors often involves the strategic installation of substituted side chains onto a functionalized aromatic scaffold, a role for which MFB is exceptionally well-suited.
The following workflow illustrates a conceptual pathway for the synthesis of an advanced intermediate, inspired by the manufacturing process of the HIF-2α inhibitor, Belzutifan.[6][7][8][9][10][11][12][13]
Caption: Conceptual workflow for the synthesis of an advanced pharmaceutical intermediate from MFB.
Detailed Protocols
Protocol 1: Reductive Amination of this compound
Reductive amination is a cornerstone of amine synthesis and a key transformation for MFB. This protocol describes a robust and scalable procedure using sodium triacetoxyborohydride, a mild and selective reducing agent.
Rationale: This two-step, one-pot procedure first involves the formation of an imine intermediate through the condensation of MFB with a primary amine. The subsequent in-situ reduction of the imine by sodium triacetoxyborohydride is highly efficient and chemoselective, avoiding the reduction of the methyl ester.[14][15]
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification
Procedure:
-
To a solution of this compound in anhydrous dichloromethane, add the primary amine followed by a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once imine formation is complete, add sodium triacetoxyborohydride portion-wise over 10-15 minutes.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the reductive amination of MFB.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated MFB Derivative
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds prevalent in many kinase inhibitors.[3] This protocol outlines a general procedure for the coupling of a hypothetical brominated derivative of the product from Protocol 1 with a boronic acid.
Rationale: This palladium-catalyzed reaction offers high functional group tolerance and proceeds under relatively mild conditions. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.
Materials:
-
Brominated MFB derivative (from a subsequent bromination step, 1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask, condenser, and equipment for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the brominated MFB derivative, boronic acid, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture and the potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as an irritant and may cause skin, eye, and respiratory irritation. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex and high-value pharmaceutical intermediates. The protocols outlined in this guide provide a practical framework for the utilization of this important compound in drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by belzutifan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How is Belzutifan synthesised?_Chemicalbook [chemicalbook.com]
- 7. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Case Study of Flow Chemistry in the Synthesis of Pharmaceutical Ingredient Belzutifan - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Case Study on the Use of Flow Chemistry in Manufacturing Belzutifan - Unibest Industrial Co., Ltd. [en.unibestcn.com]
- 11. Collection - Evolution of a Green and Sustainable Manufacturing Process for Belzutifan: Part 1î¸Process History and Development Strategy - Organic Process Research & Development - Figshare [acs.figshare.com]
- 12. US20240010613A1 - Novel synthetic pathway to belzutifan - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 [sigmaaldrich.com]
Application Note & Protocols: Strategic Derivatization of Methyl 4-fluoro-3-formylbenzoate for Medicinal Chemistry Scaffolds
Abstract
Methyl 4-fluoro-3-formylbenzoate is a trifunctional synthetic building block of significant value in medicinal chemistry. Its unique arrangement of an electrophilic aldehyde, a metabolically robust fluoro-substituent, and a modifiable methyl ester on an aromatic scaffold makes it an ideal starting point for the synthesis of diverse compound libraries. The fluorine atom, in particular, is a prized substituent in drug design, known for its ability to enhance metabolic stability, lipophilicity, and target binding affinity.[1] This document provides a detailed guide to key derivatization strategies for this versatile intermediate, including reductive amination, Knoevenagel condensation, and the Wittig reaction. We present validated, step-by-step protocols, explain the mechanistic rationale behind procedural choices, and discuss the therapeutic relevance of the resulting molecular frameworks, particularly in the context of kinase inhibitor development.[][3][4]
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. This compound (MFB) has emerged as a privileged scaffold due to its inherent chemical functionalities that allow for predictable and high-yielding transformations.
-
The Aldehyde Handle: The formyl group is a highly versatile functional group that serves as the primary site for derivatization. It readily undergoes nucleophilic addition and condensation reactions, providing a gateway to a vast array of chemical structures.[1]
-
The Fluoro Substituent: The strategic placement of a fluorine atom ortho to the aldehyde confers unique electronic properties and offers significant advantages in drug design. Fluorine can block metabolic oxidation at that position, improve the pharmacokinetic profile of a molecule, and modulate pKa, thereby enhancing cell permeability and target engagement.[1]
-
The Methyl Ester: While the aldehyde is often the initial reaction site, the methyl ester provides a secondary point for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding the accessible chemical space.
This guide focuses on leveraging the reactivity of the aldehyde group to construct core structures relevant to contemporary pharmaceutical research.
Core Derivatization Strategies & Protocols
The following sections detail robust and reproducible methods for the derivatization of MFB. The causality behind the choice of reagents and conditions is explained to empower researchers to adapt these protocols to their specific synthetic targets.
Reductive Amination: Accessing Diverse Amine Scaffolds
Reductive amination is arguably the most powerful method for generating secondary and tertiary amines from aldehydes.[5] The process involves the initial formation of an imine intermediate via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[6] This one-pot reaction is highly efficient and atom-economical, making it a cornerstone of library synthesis.[5]
Mechanistic Rationale: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the imine over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose due to their mild nature and chemoselectivity.[6][7] The reaction is typically run under weakly acidic conditions, which catalyzes imine formation without significantly hydrolyzing the intermediate.
Protocol 1: Synthesis of Methyl 4-fluoro-3-((benzylamino)methyl)benzoate
-
Materials:
-
This compound (1.0 eq, 182.15 g/mol )
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCE (approx. 0.1 M concentration).
-
Add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Monitor by Thin Layer Chromatography (TLC) until the starting aldehyde spot has diminished.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may effervesce slightly.
-
Continue stirring at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS until completion.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.
-
Data Presentation: Reductive Amination of MFB with Various Amines
| Entry | Amine Component | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | NaBH(OAc)₃ | DCE | 6 | 92 |
| 2 | Morpholine | NaBH₃CN | MeOH | 4 | 95 |
| 3 | Piperidine | NaBH(OAc)₃ | DCM | 5 | 94 |
| 4 | Cyclopropylamine | NaBH(OAc)₃ | DCE | 8 | 88 |
Note: Yields are for isolated, purified products. Reactions were performed based on the general protocol above, with minor adjustments as needed.
Visualization: Reductive Amination Workflow
References
- 1. nbinno.com [nbinno.com]
- 3. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Strategic Amination of Methyl 4-fluoro-3-formylbenzoate in Modern Drug Discovery
Introduction: A Privileged Scaffold in Medicinal Chemistry
Methyl 4-fluoro-3-formylbenzoate (CAS No. 1093865-65-6) has emerged as a highly versatile and strategic building block in the lexicon of medicinal chemistry and pharmaceutical development.[1] Its structure is elegantly poised for divergent synthesis, featuring two key points of reactivity: a reactive aldehyde (formyl group) and an activated carbon-fluorine bond on the aromatic ring.[1][2] This duality allows for sequential or tandem reactions, providing a robust platform for the synthesis of complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents.[3][4] The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[5][6]
This guide provides an in-depth exploration of the reaction conditions for the amination of this compound, delineating the two primary reaction pathways: reductive amination at the formyl group and nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. We will dissect the underlying mechanisms, provide field-proven experimental protocols, and discuss the strategic considerations for directing the reaction to the desired outcome.
Part 1: Reductive Amination of the Formyl Group
The most common transformation involving the formyl group is reductive amination, a robust and highly reliable method for forming carbon-nitrogen bonds. This reaction proceeds in a one-pot fashion, first through the formation of an imine intermediate via condensation of the aldehyde with a primary amine, followed by in-situ reduction to the corresponding secondary amine.[7][8]
Mechanism of Reductive Amination
The reaction is typically catalyzed by a weak acid, which facilitates both the imine formation and the subsequent reduction. The choice of reducing agent is critical; it must be capable of reducing the protonated imine (iminium ion) but not the starting aldehyde.[9][10]
References
- 1. 1093865-65-6(this compound) | Kuujia.com [kuujia.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol: Regioselective Formylation of Methyl 4-Fluorobenzoate via Directed ortho-Metalation
Abstract & Introduction
Formylated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science. Specifically, fluorinated benzaldehydes serve as precursors to a wide array of pharmaceuticals and agrochemicals, where the fluorine atom can modulate metabolic stability, binding affinity, and lipophilicity.[1] Methyl 4-fluorobenzoate is an attractive starting material for the synthesis of functionalized aromatic scaffolds.[2] However, the introduction of a formyl group onto its aromatic ring presents a significant synthetic challenge.
The ester and fluoro substituents are both deactivating groups, rendering the aromatic ring electron-deficient and thus recalcitrant to classical electrophilic aromatic substitution reactions such as Vilsmeier-Haack or Friedel-Crafts formylation. This application note details a robust and highly regioselective protocol for the formylation of methyl 4-fluorobenzoate by leveraging a Directed ortho-Metalation (DoM) strategy.[3] This approach circumvents the limitations of traditional methods by activating a specific C-H bond through coordination with an organolithium base, enabling precise functionalization.
Rationale for Method Selection: Overcoming Electronic Deactivation
Standard formylation methods are generally predicated on the reaction of an electron-rich aromatic ring with a weak electrophile. The substrate , methyl 4-fluorobenzoate, fails this prerequisite due to the combined electron-withdrawing effects of the methoxycarbonyl (-CO₂Me) and fluoro (-F) groups.
-
Vilsmeier-Haack & Rieche Reactions: These methods require electron-rich arenes to attack a mild electrophile (e.g., Vilsmeier reagent). Their application to heavily deactivated systems like methyl 4-fluorobenzoate would likely result in no reaction or require forcing conditions that compromise the ester functionality.
-
Gattermann-Koch & Duff Reactions: These reactions are also limited to activated or simple aromatic systems and are incompatible with substrates bearing strong electron-withdrawing groups.
The most effective strategy for functionalizing such an electron-poor ring is to reverse the polarity of the reaction. By deprotonating a specific C-H bond with a strong base, a nucleophilic aryl anion is generated, which can then readily attack an electrophilic formylating agent like N,N-dimethylformamide (DMF). This is the central principle of Directed ortho-Metalation (DoM).[3][4]
In the case of methyl 4-fluorobenzoate, both the ester and the fluorine can act as directing metalation groups (DMGs).[5][6] However, the ester group is a significantly weaker DMG than fluorine. The fluorine atom, through its inductive effect and ability to coordinate with lithium, strongly acidifies and directs the deprotonation to the C3 (ortho) position.[7][8] This protocol exploits this inherent reactivity to achieve highly regioselective formylation.
Experimental Protocol: ortho-Formylation of Methyl 4-Fluorobenzoate
This protocol describes the regioselective synthesis of methyl 3-formyl-4-fluorobenzoate from methyl 4-fluorobenzoate. The key transformation is the ortho-lithiation directed by the C4-fluoro substituent, followed by quenching the resulting aryllithium intermediate with DMF.
Reaction Scheme:
(Note: An illustrative image would be placed here in a final document. For this text-based generation, the reaction is: Methyl 4-fluorobenzoate reacts with LDA in THF at -78°C, followed by DMF, to yield Methyl 3-formyl-4-fluorobenzoate after workup.)
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Methyl 4-fluorobenzoate | ≥98% | Sigma-Aldrich | Starting material. |
| Diisopropylamine | ≥99.5%, redistilled | Acros Organics | Must be dry. Distill from CaH₂ and store over molecular sieves. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric. Handle with extreme care under an inert atmosphere. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Must be freshly distilled from sodium/benzophenone ketyl. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | For workup. |
| Saturated Sodium Bicarbonate Solution | ACS Grade | LabChem | For workup. |
| Saturated Sodium Chloride Solution (Brine) | ACS Grade | LabChem | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying. |
| Ethyl Acetate & Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
Equipment
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bars
-
Schlenk line or nitrogen/argon manifold
-
Low-temperature thermometer
-
Syringes and needles for transfer of pyrophoric and anhydrous reagents
-
Dry ice/acetone or cryocooler bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
A. Preparation of Lithium Diisopropylamide (LDA) Solution (in situ)
-
Assemble a dry, three-neck flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and backfill with inert gas.
-
To the flask, add anhydrous THF (40 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv) via syringe.
-
Slowly add n-BuLi (2.5 M in hexanes, 4.4 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
B. Lithiation and Formylation 6. In a separate dry flask, prepare a solution of methyl 4-fluorobenzoate (1.54 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL). 7. Using a cannula or syringe, add the methyl 4-fluorobenzoate solution dropwise to the cold (-78 °C) LDA solution over 20 minutes. A color change (e.g., to deep yellow or orange) may be observed, indicating the formation of the aryllithium species. 8. Stir the reaction mixture at -78 °C for 1 hour. The causality for this step is to allow for complete deprotonation at the C3 position, guided by the fluorine DMG.[8] 9. Add anhydrous DMF (1.16 mL, 15.0 mmol, 1.5 equiv) dropwise via syringe. The reaction is often exothermic; maintain the temperature at -78 °C during the addition. 10. Stir the mixture at -78 °C for an additional 1 hour, then allow it to slowly warm to room temperature over 2 hours.
C. Workup and Purification 11. Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 1 M HCl (20 mL). 12. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL). 13. Wash the organic layer sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (30 mL). The bicarbonate wash is crucial to remove any unreacted DMF and acidic byproducts. 14. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. 15. Purify the crude residue by flash column chromatography on silica gel (e.g., using a 10-20% ethyl acetate in hexanes gradient) to afford methyl 3-formyl-4-fluorobenzoate as a solid.[9]
Expected Results & Data
| Parameter | Value |
| Product | Methyl 3-formyl-4-fluorobenzoate |
| Molecular Formula | C₉H₇FO₃[10] |
| Molecular Weight | 182.15 g/mol [10] |
| Appearance | White to cream-colored solid[9] |
| Expected Yield | 70-85% |
| Purity (Post-Chromo) | >97% |
Note: Yields are dependent on strict adherence to anhydrous and anaerobic conditions.
Workflow and Mechanism Visualization
The overall process can be visualized as a sequence of discrete steps, from reagent preparation to final product isolation.
Caption: Experimental workflow for the formylation of methyl 4-fluorobenzoate.
The mechanism proceeds via a pre-coordination complex between the organolithium base and the substrate, followed by regioselective deprotonation and subsequent nucleophilic attack on the formylating agent.
Safety & Handling
-
Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air.[11][12] All transfers must be performed under an inert atmosphere (argon or nitrogen) using proper syringe or cannula techniques. All glassware must be rigorously dried.
-
Corrosive Reagents: Diisopropylamine and strong acids/bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Low Temperatures: Cryogenic baths (-78 °C) can cause severe burns. Use insulated gloves when handling.
-
Solvents: THF can form explosive peroxides. Use freshly distilled solvent. Work in a well-ventilated chemical fume hood.
Conclusion
The Directed ortho-Metalation strategy offers a reliable and high-yielding pathway for the formylation of electron-deficient methyl 4-fluorobenzoate, a transformation not readily achievable with standard electrophilic substitution methods. The high regioselectivity is governed by the powerful directing ability of the fluorine atom. This protocol provides a validated and robust method for accessing valuable substituted benzaldehyde intermediates crucial for research in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 对氟苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 3-fluoro-4-forMylbenzoate CAS#: 74733-25-8 [amp.chemicalbook.com]
- 10. Methyl 3-fluoro-4-formylbenzoate | C9H7FO3 | CID 18766342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 12. n-Butyllithium - Wikipedia [en.wikipedia.org]
The Strategic Application of Methyl 4-fluoro-3-formylbenzoate in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: The Emergence of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and the utilization of polyfunctional building blocks are paramount for the efficient construction of novel bioactive molecules. Methyl 4-fluoro-3-formylbenzoate, a trifunctional aromatic compound, has emerged as a valuable precursor for the synthesis of a diverse array of heterocyclic systems. Its unique substitution pattern, featuring an aldehyde, a methyl ester, and a fluorine atom, offers a confluence of reactivity and functionality that can be exploited to generate complex molecular architectures with significant therapeutic potential.
The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds, attributes highly sought after in drug design. The aldehyde group serves as a key handle for a multitude of classical and multicomponent reactions, enabling the construction of various heterocyclic rings. Simultaneously, the methyl ester provides a site for further derivatization or can influence the electronic properties of the molecule. This application note will provide a detailed exploration of the utility of this compound in the synthesis of quinolines, dihydropyrimidinones, and benzodiazepines, complete with detailed protocols and mechanistic insights.
I. Synthesis of Fluorinated Quinolines via Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, provides a direct and versatile route to substituted quinolines.[1][2] this compound, while not a 2-aminoaryl aldehyde itself, can be readily transformed into one, or its aldehyde functionality can be utilized in variations of this classical reaction.
A key strategic consideration is the synthetic route to the necessary 2-aminoaryl aldehyde precursor from this compound. This typically involves nitration ortho to the formyl group, followed by reduction of the nitro group to an amine. The electron-withdrawing nature of the formyl and ester groups directs nitration to the desired position.
Mechanistic Rationale: The Friedländer Condensation
The Friedländer synthesis proceeds via an initial aldol condensation between the enolate of the active methylene compound and the 2-aminoaryl aldehyde, followed by an intramolecular cyclization and dehydration to form the quinoline ring.[3][4] The reaction can be catalyzed by either acids or bases, with the choice of catalyst often influencing the reaction rate and yield.
Caption: Generalized workflow of the Friedländer quinoline synthesis.
Protocol 1: Synthesis of a 7-Fluoro-6-methoxycarbonylquinoline Derivative
This protocol outlines a general procedure for the synthesis of a quinoline derivative starting from this compound, which would first be converted to the corresponding 2-amino derivative.
Materials:
-
Methyl 2-amino-4-fluoro-5-formylbenzoate (derived from this compound)
-
Ethyl acetoacetate (or other active methylene compound)
-
Potassium hydroxide (KOH) or p-toluenesulfonic acid (PTSA)
-
Ethanol
-
Toluene
Procedure:
-
Precursor Synthesis (Illustrative): A detailed procedure for the synthesis of Methyl 2-amino-4-fluoro-5-formylbenzoate from this compound would be required, typically involving a nitration and subsequent reduction step.
-
To a solution of Methyl 2-amino-4-fluoro-5-formylbenzoate (1.0 eq) in ethanol, add the active methylene compound (e.g., ethyl acetoacetate, 1.1 eq).
-
Add a catalytic amount of either a base (e.g., KOH, 0.2 eq) or an acid (e.g., PTSA, 0.1 eq).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Yield Range |
| Methyl 2-amino-4-fluoro-5-formylbenzoate | Ethyl acetoacetate | KOH | Ethanol | 60-80% |
| Methyl 2-amino-4-fluoro-5-formylbenzoate | Cyclohexanone | PTSA | Toluene | 55-75% |
| Methyl 2-amino-4-fluoro-5-formylbenzoate | Acetylacetone | Piperidine | Ethanol | 65-85% |
II. Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[5][6] This reaction is of significant interest due to the diverse pharmacological activities of the resulting dihydropyrimidinone (DHPM) scaffold, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[7][8] this compound serves as an excellent aldehyde component in this reaction.
Mechanistic Insights: The Biginelli Condensation
The reaction mechanism is believed to proceed through the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to afford the dihydropyrimidinone.[9]
Caption: Simplified reaction flow for the Biginelli synthesis.
Protocol 2: One-Pot Synthesis of a Fluorinated Dihydropyrimidinone
This protocol provides a general method for the synthesis of a dihydropyrimidinone derivative using this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea or Thiourea
-
Catalyst (e.g., CuCl₂·2H₂O, Yb(OTf)₃, or a Brønsted acid like HCl)
-
Ethanol or Acetonitrile
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq).
-
Add the solvent (e.g., ethanol) and a catalytic amount of the chosen catalyst (e.g., 0.1 eq of CuCl₂·2H₂O).
-
Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
| Aldehyde | β-Ketoester | N-Source | Catalyst | Typical Yield Range |
| This compound | Ethyl acetoacetate | Urea | CuCl₂·2H₂O | 80-95% |
| This compound | Methyl acetoacetate | Thiourea | Yb(OTf)₃ | 75-90% |
| This compound | Acetylacetone | Urea | HCl (catalytic) | 70-85% |
III. Synthesis of Fused Benzodiazepine Scaffolds
Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of fused benzodiazepine systems can be achieved through various strategies, often involving the condensation of a 1,2-diamine with a suitable dicarbonyl compound or its equivalent. This compound can be ingeniously employed as a precursor to such systems.
One plausible strategy involves the reaction of this compound with an o-phenylenediamine. The initial condensation would form a Schiff base, which can then undergo further reactions, potentially involving the methyl ester, to form a fused benzodiazepine ring system. The specific reaction pathway would be highly dependent on the reaction conditions and the nature of any additional reagents.
Conceptual Workflow: Benzodiazepine Formation
A generalized pathway involves the initial formation of a diamine adduct with the aldehyde, followed by an intramolecular cyclization.
Caption: Conceptual pathway for fused benzodiazepine synthesis.
Protocol 3: General Procedure for the Synthesis of a Dihydrobenzo[b][10][11]diazepine Derivative
This protocol is a representative example and may require optimization for specific substrates.[10][11][12]
Materials:
-
This compound
-
o-Phenylenediamine
-
Acetic acid or a Lewis acid catalyst (e.g., InCl₃)
-
Methanol or Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in a suitable solvent such as methanol.
-
Add a catalytic amount of acetic acid or a Lewis acid.
-
Stir the reaction mixture at room temperature or gentle reflux for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization from an appropriate solvent system.
| Aldehyde | Diamine | Catalyst | Solvent | Typical Yield Range |
| This compound | o-Phenylenediamine | Acetic Acid | Methanol | 50-70% |
| This compound | 4,5-Dimethyl-1,2-phenylenediamine | InCl₃ | Ethanol | 55-75% |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse and biologically relevant heterocyclic compounds. Its trifunctional nature allows for its strategic application in well-established synthetic methodologies such as the Friedländer annulation and the Biginelli reaction, as well as in the construction of more complex fused systems like benzodiazepines. The protocols and insights provided in this application note are intended to serve as a guide for researchers in drug discovery and development to harness the full potential of this remarkable synthetic precursor. The ability to readily introduce a fluorinated benzoyl moiety into these privileged scaffolds opens up new avenues for the exploration of novel chemical space and the development of next-generation therapeutics.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijtsrd.com [ijtsrd.com]
- 12. jocpr.com [jocpr.com]
Application Notes and Protocols: Methyl 4-fluoro-3-formylbenzoate as a Strategic Building Block for Kinase Inhibitor Synthesis
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. The strategic design of these inhibitors often relies on "privileged scaffolds"—molecular building blocks that are pre-validated to interact favorably with the kinase active site.
Methyl 4-fluoro-3-formylbenzoate (M4F3FB) has emerged as a highly valuable and versatile building block for constructing kinase inhibitors. Its unique trifunctional architecture—a reactive formyl group, a strategically placed fluorine atom, and a modifiable methyl ester—provides an ideal platform for synthesizing potent and selective inhibitors. This document provides an in-depth guide for researchers and drug development professionals on the rationale and practical application of M4F3FB in kinase inhibitor synthesis, complete with detailed experimental protocols.
Physicochemical Properties and Handling
Successful synthesis begins with a thorough understanding of the starting material. M4F3FB is a stable, solid compound commercially available from various suppliers.
| Property | Value | Source |
| CAS Number | 1093865-65-6 | [1][2][3] |
| Molecular Formula | C₉H₇FO₃ | [1][2] |
| Molecular Weight | 182.15 g/mol | [1] |
| Appearance | White to cream crystalline solid | [4] |
| Purity | Typically ≥95-97% | [1][2] |
| Storage | 4°C, stored under nitrogen | [1] |
The Rationale: Why M4F3FB is a Privileged Scaffold for Kinase Inhibitors
The utility of M4F3FB is not accidental; it is a result of the deliberate combination of three key functional groups, each serving a distinct and advantageous role in inhibitor design. The strategic incorporation of fluorine, in particular, has become a cornerstone of modern medicinal chemistry.[5]
The Role of the 4-Fluoro Substituent
The fluorine atom is the smallest and most electronegative halogen. Its introduction into a drug candidate can profoundly and beneficially influence multiple properties.[6][7][8]
-
Metabolic Stability: Aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a strong, non-metabolizable C-F bond at the 4-position can block this metabolic pathway, increasing the drug's half-life and bioavailability.[8]
-
Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions (e.g., dipole-dipole, H-bonds with C-F) with amino acid residues in the kinase active site.
-
Modulation of pKa and Lipophilicity: Fluorine substitution can fine-tune the acidity and lipophilicity of the molecule, which are critical parameters for optimizing cell permeability and pharmacokinetic profiles.[7]
The Versatility of the 3-Formyl Group
The aldehyde functionality is the primary reactive handle for synthetic elaboration. It serves as the key anchor point for building out molecular complexity to engage different regions of the kinase ATP-binding pocket. Common transformations include:
-
Reductive Amination: To form C-N bonds, linking the core scaffold to other fragments that can target specific pockets.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form C=C bonds, extending the molecule to reach more distant regions of the active site, often a strategy for developing Type II inhibitors that bind to the inactive DFG-out conformation.
-
Aldol and Related Condensations: To create diverse and rigid heterocyclic systems.
The Methyl Ester as a "Hinge-Binding" Precursor
Most ATP-competitive kinase inhibitors form critical hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine ring of ATP. The methyl ester of M4F3FB is an ideal precursor to amide functionalities that excel at this role. The ester can be readily hydrolyzed to a carboxylic acid, which is then coupled with a desired amine to install the crucial hinge-binding moiety.
Application Protocol 1: Synthesis of a Kinase Inhibitor Core via Reductive Amination
This protocol describes a general procedure for coupling M4F3FB with a primary or secondary amine, a foundational step in many kinase inhibitor syntheses.
Principle: Reductive amination is a two-step, one-pot process where an aldehyde reacts with an amine to form an imine (or iminium ion), which is then immediately reduced by a mild reducing agent to form a stable amine. Sodium triacetoxyborohydride is an ideal reagent as it is mild, selective for imines over aldehydes, and does not react with most other functional groups.
Caption: Workflow for reductive amination of M4F3FB.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq, e.g., 182 mg, 1.0 mmol) and the desired amine (1.1 eq, 1.1 mmol).
-
Solvent Addition: Dissolve the solids in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration, e.g., 10 mL). Stir the solution at room temperature for 20-30 minutes to facilitate imine formation.
-
Causality Note: Anhydrous conditions are crucial to prevent competing hydrolysis of the imine intermediate back to the starting materials.
-
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol) portion-wise over 5 minutes.
-
Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction. Acetic acid (1-2 drops) can be added to catalyze imine formation for less reactive amines.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with saturated brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification and Validation: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Self-Validation: The identity and purity of the final product should be confirmed by:
-
¹H and ¹⁹F NMR: To confirm the structure and incorporation of the amine and fluorine.
-
LC-MS: To confirm the molecular weight and assess purity.
-
-
Application Protocol 2: Downstream Amide Formation for Hinge-Binding
This protocol details the conversion of the methyl ester to an amide, a critical step for creating the hinge-binding motif.
Principle: This is a two-step process. First, the methyl ester is saponified (hydrolyzed) under basic conditions to yield a carboxylate salt, which is then acidified to give the carboxylic acid. Second, the carboxylic acid is coupled with an amine using a standard peptide coupling reagent like HATU or EDCI/HOBt to form the stable amide bond.
Caption: Workflow for hydrolysis and amide coupling.
Step-by-Step Methodology:
Part A: Ester Hydrolysis
-
Reaction Setup: Dissolve the ester-containing starting material (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Base Addition: Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Acidification: Cool the reaction mixture to 0 °C in an ice bath. Slowly acidify with 1N hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid by vacuum filtration, washing with cold water. If a solid does not form, extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the carboxylic acid. The product is often used in the next step without further purification.
Part B: Amide Coupling
-
Reaction Setup: To a flask containing the carboxylic acid (1.0 eq) and the desired hinge-binding amine (1.1 eq), add an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Reagent Addition: Add a coupling agent such as HATU (1.2 eq) followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Causality Note: The base is required to deprotonate the carboxylic acid and the amine, facilitating the coupling reaction. HATU is a highly efficient coupling reagent that minimizes side reactions.
-
-
Reaction: Stir the mixture at room temperature for 2-12 hours until the reaction is complete (monitor by LC-MS).
-
Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and saturated brine. Dry the organic layer, concentrate, and purify the final amide product by flash chromatography or preparative HPLC.
Context: Kinase Inhibition Signaling Pathway
To appreciate the role of the synthesized inhibitor, it is essential to visualize its place in a biological context. Kinase inhibitors act by blocking the phosphorylation cascade that drives cellular processes like proliferation and survival.
Caption: Generalized kinase signaling pathway and its inhibition.
Conclusion
This compound is a powerful and strategically designed building block for the synthesis of kinase inhibitors. Its distinct functional groups allow for a logical and efficient construction of complex molecules capable of potently and selectively inhibiting kinase activity. The protocols and rationale presented here provide a solid foundation for researchers to leverage the synthetic potential of this important intermediate in the ongoing quest for novel therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound - [sigmaaldrich.com]
- 4. Methyl 4-formylbenzoate | 1571-08-0 [chemicalbook.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synthetic Routes to Bioactive Molecules Using Methyl 4-fluoro-3-formylbenzoate: Application Notes and Protocols
Introduction: The Strategic Importance of Methyl 4-fluoro-3-formylbenzoate in Medicinal Chemistry
This compound (CAS 1093865-65-6) is a trifunctional aromatic building block of significant interest in contemporary drug discovery. Its unique substitution pattern, featuring a methyl ester, a formyl group, and a fluorine atom, offers a versatile platform for the construction of complex molecular architectures. The strategic placement of these functionalities allows for a programmed and sequential series of transformations, making it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds with pronounced biological activity.
The presence of the fluorine atom is particularly noteworthy. It is a well-established strategy in medicinal chemistry to introduce fluorine to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity for its biological target. The aldehyde serves as a key handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably reductive amination and condensations, while the methyl ester provides a site for further derivatization or can act as a directing group.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of this compound. We will explore its application in the synthesis of a key pharmacophore, the pyrazolo[1,5-a]pyrimidine core, which is central to a number of therapeutic agents, including inhibitors of Bromodomain and Extra-Terminal (BET) proteins.
Core Synthetic Strategy: Construction of the Pyrazolo[1,5-a]pyrimidine Scaffold
A primary application of this compound is in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. This bicyclic heteroaromatic system is a privileged scaffold in medicinal chemistry, appearing in a variety of kinase and bromodomain inhibitors. The synthesis typically proceeds through a two-step sequence involving an initial carbon-nitrogen bond formation via the aldehyde, followed by a cyclization reaction.
Logical Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis
Caption: Synthetic workflow from this compound to a bioactive molecule.
Key Transformation 1: Reductive Amination
The initial and crucial step in the synthesis of the pyrazolo[1,5-a]pyrimidine core is the reductive amination between this compound and a suitable aminopyrazole, such as 3-aminopyrazole-4-carbonitrile. This reaction forms the key secondary amine intermediate.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation.[1][2] It is a mild and selective reducing agent that is particularly effective for reductive aminations. Unlike sodium borohydride, it is less likely to reduce the aldehyde starting material before imine formation. It also does not require strictly anhydrous conditions, offering practical advantages.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are compatible with the reducing agent and effectively solubilize the reactants.
-
Reaction Control: The reaction is typically run at room temperature to ensure selectivity and minimize side reactions. Monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the point of complete consumption of the starting materials.
Protocol 1: Reductive Amination of this compound with 3-Aminopyrazole-4-carbonitrile
Materials:
-
This compound (1.0 eq)
-
3-Aminopyrazole-4-carbonitrile (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (1.5-2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and 3-aminopyrazole-4-carbonitrile (1.1 eq).
-
Dissolve the starting materials in anhydrous dichloromethane.
-
If desired, add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. An exotherm may be observed.
-
Continue to stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude secondary amine intermediate. This product is often used in the next step without further purification.
Key Transformation 2: Cyclization to the Pyrazolo[1,5-a]pyrimidine Core
The secondary amine intermediate obtained from the reductive amination undergoes a subsequent cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system. This intramolecular reaction typically involves the nucleophilic attack of the pyrazole nitrogen onto the carbon of the nitrile group, facilitated by heat or a catalyst.
Causality of Experimental Choices:
-
Solvent: High-boiling point solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or Dowtherm A are often used to achieve the necessary temperatures for thermal cyclization.
-
Catalyst: The cyclization can be promoted by either acid or base. In some cases, thermal conditions are sufficient. The choice of catalyst depends on the specific substrate and desired reaction conditions.
-
Work-up: The product often precipitates from the reaction mixture upon cooling or dilution with an anti-solvent like water. This allows for straightforward isolation by filtration.
Protocol 2: Thermal Cyclization to Form the Pyrazolo[1,5-a]pyrimidine
Materials:
-
Crude secondary amine intermediate from Protocol 1
-
N,N-Dimethylformamide (DMF) or other high-boiling point solvent
-
Water or other anti-solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve the crude secondary amine intermediate in a suitable high-boiling point solvent such as DMF in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to a high temperature (typically 120-180 °C) and maintain it for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion of the cyclization, allow the reaction mixture to cool to room temperature.
-
Induce precipitation of the product by adding water or another suitable anti-solvent.
-
Collect the solid product by filtration, washing with water and a small amount of a cold solvent (e.g., ethanol or diethyl ether) to remove residual impurities.
-
Dry the product under vacuum to obtain the pyrazolo[1,5-a]pyrimidine core.
Application in the Synthesis of BET Bromodomain Inhibitors
The synthesized pyrazolo[1,5-a]pyrimidine core serves as a versatile intermediate for the elaboration into potent bioactive molecules. For instance, in the synthesis of BET bromodomain inhibitors like AZD5153, the methyl ester of the pyrazolo[1,5-a]pyrimidine intermediate can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a desired amine fragment to install the final pharmacophoric elements responsible for potent and selective inhibition of the BET family of proteins.
Illustrative Reaction Scheme
Caption: A simplified reaction pathway to a BET bromodomain inhibitor scaffold.
Data Summary
| Step | Reaction | Key Reagents | Typical Solvents | Temperature | Typical Yield |
| 1 | Reductive Amination | Sodium triacetoxyborohydride | DCM, DCE | Room Temp. | >80% (crude) |
| 2 | Cyclization | - (Thermal) | DMF, DMSO | 120-180 °C | 70-90% |
| 3 | Ester Hydrolysis | LiOH, NaOH | THF/Water, Methanol | Room Temp. to 60°C | >90% |
| 4 | Amide Coupling | HATU, HOBt, EDCI | DMF, DCM | Room Temp. | 60-85% |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, bioactive molecules. The protocols detailed in this application note provide a robust and reproducible pathway to the pyrazolo[1,5-a]pyrimidine scaffold, a key core in many emerging therapeutics. The strategic positioning of its functional groups allows for a logical and efficient synthetic approach, making it an important tool for medicinal chemists and drug discovery professionals. By understanding the causality behind the experimental choices, researchers can adapt and optimize these methods for the synthesis of novel and potent therapeutic agents.
References
One-Pot Synthesis of Methyl 4-fluoro-3-formylbenzoate: A Detailed Guide for Advanced Synthesis
Introduction: The Strategic Value of Methyl 4-fluoro-3-formylbenzoate in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the demand for architecturally complex molecules with precisely installed functionalities is ever-increasing. This compound stands as a pivotal building block, offering a trifecta of reactive sites: a nucleophilic substitution-susceptible fluorine atom, an electrophilic aldehyde, and an ester group amenable to various transformations. The strategic placement of the fluorine atom can significantly enhance the metabolic stability and binding affinity of derivative compounds, a highly desirable trait in pharmaceutical candidates.[1][2] This guide provides a comprehensive protocol for a robust one-pot synthesis of this compound and explores its application in multicomponent reactions for the rapid generation of molecular diversity.
Core Synthesis Protocol: One-Pot Fischer Esterification of 4-fluoro-3-formylbenzoic Acid
This protocol is adapted from established methods for the synthesis of analogous formylbenzoates and is designed for high yield and purity.[3][4] The one-pot nature of this procedure minimizes intermediate handling and purification steps, leading to improved efficiency and resource economy.
Reaction Scheme
Caption: One-pot Fischer esterification of 4-fluoro-3-formylbenzoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-fluoro-3-formylbenzoic acid | ≥98% | Commercially Available | Starting material |
| Anhydrous Methanol | ACS Grade | Commercially Available | Reagent and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | For neutralization | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent | |
| Diethyl Ether | ACS Grade | Commercially Available | Extraction solvent |
| Round-bottom flask with reflux condenser | |||
| Magnetic stirrer with heating mantle | |||
| Separatory funnel | |||
| Rotary evaporator |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-formylbenzoic acid (10.0 g, 54.3 mmol).
-
Reagent Addition: To the flask, add anhydrous methanol (150 mL). Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL).
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
| Parameter | Value |
| Starting Material | 4-fluoro-3-formylbenzoic acid |
| Reagents | Anhydrous Methanol, Sulfuric Acid |
| Reaction Temperature | ~65 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Expected Yield | >90% |
| Purity (after purification) | >98% |
Application in One-Pot Multicomponent Synthesis of Heterocycles
The true synthetic power of this compound is realized in its application in multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step.[5][6] The aldehyde functionality serves as a key electrophilic center for the formation of an initial intermediate, which can then undergo intramolecular cyclization with the ester group.
Hypothetical Three-Component Synthesis of a Dihydropyridine Derivative
This example illustrates a potential one-pot synthesis of a fluorinated dihydropyridine derivative, a scaffold of significant interest in medicinal chemistry.
Reaction Workflow
Caption: Workflow for a one-pot Hantzsch dihydropyridine synthesis.
Mechanistic Rationale
The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde of this compound and the active methylene of ethyl acetoacetate. A subsequent Michael addition of a second equivalent of ethyl acetoacetate (or its enamine formed with ammonia) followed by cyclization and dehydration leads to the final dihydropyridine product. The fluorine atom remains as a key substituent on the aromatic ring, influencing the electronic properties of the final molecule.
Conclusion
The one-pot synthesis of this compound offers an efficient and scalable route to a highly versatile building block. Its strategic application in multicomponent reactions opens avenues for the rapid and diversity-oriented synthesis of novel heterocyclic compounds, making it an invaluable tool for researchers in drug discovery and materials science. The protocols and applications detailed herein provide a solid foundation for the exploration of this and related fluorinated intermediates in advanced chemical synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-fluoro-3-formylbenzoate
Welcome to the technical support guide for the purification of Methyl 4-fluoro-3-formylbenzoate. This document is designed for researchers, scientists, and drug development professionals who are utilizing column chromatography for this specific application. As a versatile intermediate in organic synthesis, particularly in pharmaceutical research, obtaining high-purity this compound is critical for the success of subsequent synthetic steps.[1]
This guide provides field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate the common challenges associated with this purification process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound.
Question 1: My product seems to be degrading on the column. My yield is low, and I see multiple new spots on my TLC analysis of the collected fractions. What is happening?
Answer: This is a common and critical issue. The aldehyde functional group in this compound can be sensitive to the acidic nature of standard silica gel, which can lead to side reactions or decomposition.[2]
-
Probable Cause: The acidic protons on the surface of the silica gel are likely catalyzing degradation pathways for your aldehyde-containing compound.
-
Preventative Validation: Before committing your entire batch to a column, test the compound's stability. Spot your crude material on a silica TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or significant streaking that wasn't present in the initial spot, your compound is likely unstable on silica.[3]
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing your silica slurry in a mobile phase containing 1% triethylamine (v/v).[2] This small amount of base will not significantly alter the polarity but will protect your acid-sensitive compound.
-
Use an Alternative Stationary Phase: Consider using neutral alumina, which lacks the acidic character of silica gel and can be a good alternative for sensitive compounds.[2]
-
Minimize Contact Time: Use flash chromatography with positive pressure to accelerate the separation.[2] The less time your compound spends on the stationary phase, the lower the chance of degradation.
-
Question 2: I'm having trouble getting good separation between my product and an impurity. The spots are too close on the TLC plate and overlap in the column fractions.
Answer: Achieving good resolution is the primary goal of chromatography. Poor separation is typically a mobile phase issue.
-
Probable Cause: Your chosen mobile phase (eluent) does not have the optimal polarity to effectively differentiate between your product and the impurity.
-
Solutions:
-
Systematic TLC Optimization: The key is to find a solvent system where the Rf value of your target compound, this compound, is between 0.2 and 0.4.[3] This range generally provides the best separation on a column. A good starting point is a mixture of hexanes and ethyl acetate.[2] Methodically test different ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) via TLC to find the ideal system.
-
Consider a Gradient Elution: If a single solvent ratio (isocratic elution) fails to separate all components, a gradient elution is recommended. Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your product, leaving more polar impurities behind on the column.[3][4]
-
Question 3: My product is taking forever to come off the column, and when it does, it results in very broad bands and excessive tailing across many fractions.
Answer: This issue indicates that your compound is interacting too strongly with the stationary phase.
-
Probable Cause: The mobile phase is not polar enough to efficiently move the compound down the column.
-
Solutions:
-
Increase Mobile Phase Polarity: If you observe significant tailing, you can increase the polarity of your eluent after the initial fractions containing impurities have been collected.[3] For instance, if you are using 4:1 hexanes:ethyl acetate, switching to a 2:1 or even 1:1 mixture can help push the product off the column more quickly and in a tighter band.
-
Check for Solubility Issues: Ensure your compound is fully soluble in the mobile phase. If it is not, it can precipitate at the top of the column and then slowly re-dissolve as the elution progresses, leading to severe tailing.
-
Question 4: I ran the entire column, but I can't find my product in any of the fractions. Where did it go?
Answer: While alarming, this situation has several logical explanations.
-
Probable Cause & Solutions:
-
Complete Decomposition: As discussed in Question 1, the compound may have fully decomposed on the column.[3]
-
Elution in the Solvent Front: If your initial mobile phase was too polar, the compound may have eluted very quickly with the non-retained substances in the very first fractions. Always check your first few fractions by TLC, even if you don't expect the product to be there.[3]
-
Dilution Below Detection Limits: The collected fractions may be too dilute for the compound to be visible on a TLC plate.[3] Try concentrating a few fractions from the expected elution range on a rotary evaporator and then re-running the TLC.
-
Irreversible Adsorption: The compound might be too polar for your chosen eluent and is now irreversibly stuck at the top of the column. Try flushing the column with a very polar solvent, such as 100% ethyl acetate or even a 9:1 mixture of ethyl acetate:methanol, to see if you can recover the material.
-
Frequently Asked Questions (FAQs)
-
Q: What is the recommended stationary phase for this purification?
-
A: Standard flash-grade silica gel with a particle size of 40-63 µm (230-400 mesh) and a pore size of 60 Å is the most common and effective choice.[2]
-
-
Q: How do I choose between wet and dry loading of my sample?
-
A: Wet loading is ideal for samples that are readily soluble in the mobile phase. Dissolve the crude product in the absolute minimum amount of solvent and carefully pipette it onto the top of the column.[5] Dry loading is superior for samples that have poor solubility in the eluent or for large-scale purifications.[2] To do this, dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[2][4]
-
-
Q: What are the common impurities I should expect?
-
A: Impurities are highly dependent on the synthetic route. If you are synthesizing from 4-fluoro-3-formylbenzoic acid, you may have unreacted starting material, which is significantly more polar.[6] If the synthesis involves oxidation, you might have the corresponding alcohol or over-oxidized carboxylic acid byproducts.
-
-
Q: How can I visualize the compound on a TLC plate?
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1093865-65-6 | [8][9] |
| Molecular Formula | C₉H₇FO₃ | [1][8] |
| Molecular Weight | 182.15 g/mol | [8] |
| Appearance | Solid | |
| Storage Conditions | 4°C, stored under nitrogen | [8] |
| Safety Hazards | Harmful (oral), Skin/Eye Irritant, Respiratory Irritant |[10] |
Table 2: Recommended Column Chromatography Parameters
| Parameter | Recommendation | Rationale & Comments |
|---|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polarity, well-suited for this moderately polar compound.[2] |
| Mobile Phase | Hexanes:Ethyl Acetate | A versatile system. Start with a 4:1 ratio and optimize using TLC.[2] |
| Sample Loading | Dry Loading | Recommended to ensure a narrow starting band and avoid solubility issues.[2][5] |
| Elution Mode | Flash Chromatography (Positive Pressure) | Minimizes run time and reduces band broadening and potential degradation.[2] |
| Detection | TLC with UV lamp (254 nm) | The aromatic ring allows for easy, non-destructive visualization.[2][7] |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying approximately 1 gram of crude this compound.
-
Mobile Phase Preparation:
-
Prepare an appropriate volume of your optimized mobile phase (e.g., 1 L of 4:1 hexanes:ethyl acetate).
-
Thoroughly mix the solvents and, if necessary, add 1% triethylamine (v/v) to prevent degradation.[2]
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the mobile phase.
-
Carefully pour the slurry into the column, using gentle tapping or air pressure to ensure an even, compact bed with no air bubbles.[2]
-
Allow the silica to settle, then add a thin (0.5 cm) layer of sand to the top to protect the silica surface from disturbance.[2]
-
-
Sample Loading (Dry Method):
-
Dissolve ~1 g of crude product in a minimal amount of dichloromethane.
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, ensuring a flat, even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply gentle positive pressure (using a pump or inert gas) to begin elution at a steady drip rate.[2]
-
Collect the eluent in appropriately sized fractions (e.g., 15-20 mL test tubes).
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC with your optimized mobile phase.[2]
-
Spot the crude material (as a reference), and then spot every few fractions on a TLC plate.
-
Visualize the spots under a UV lamp (254 nm).[2]
-
Combine the fractions that contain only the pure product (single spot at the correct Rf).
-
-
Solvent Removal:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[2]
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for poor separation issues.
References
- 1. 1093865-65-6(this compound) | Kuujia.com [kuujia.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Methyl 3-fluoro-4-formylbenzoate | C9H7FO3 | CID 18766342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Methyl 4-fluoro-3-formylbenzoate
Welcome to the dedicated technical support guide for the purification of Methyl 4-fluoro-3-formylbenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. Achieving high purity is critical, as trace impurities can significantly impact the outcomes of subsequent synthetic steps and biological assays.[1] This guide provides in-depth, experience-driven answers to common challenges encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should consider for recrystallization?
Understanding the physical properties of your compound is the foundation of developing a successful purification strategy. The high predicted boiling point suggests that the compound is thermally stable enough for recrystallization from a range of common organic solvents without decomposition. Its solid form at room temperature makes recrystallization the purification method of choice.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1093865-65-6 | [2] |
| Molecular Formula | C₉H₇FO₃ | [1][2] |
| Molecular Weight | 182.15 g/mol | [2][3] |
| Appearance | Solid, Cream-colored | [4] |
| Predicted Boiling Point | 290.9 ± 30.0 °C | [4] |
| Predicted Density | 1.271 ± 0.06 g/cm³ | [4] |
| Storage Conditions | 2-8°C under inert gas | [4] |
Q2: How do I select the right solvent system for recrystallization?
The ideal recrystallization solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room temperature or below.[5][6] This differential solubility is crucial for maximizing recovery.
Causality Behind Solvent Selection: The structure of this compound—containing an aromatic ring, an ester, and an aldehyde—gives it moderate polarity. Therefore, solvents of intermediate polarity are excellent starting points. The principle of "like dissolves like" is a useful guide.[5][7]
-
Single Solvents: Alcohols (like isopropanol or ethanol) and aromatic hydrocarbons (like toluene) are often effective for compounds with these functional groups.[7][8]
-
Mixed Solvents: A mixed-solvent system is often superior when no single solvent provides the ideal solubility profile. This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy).[6]
Table 2: Recommended Solvent Systems for Initial Screening
| Solvent System | Type | Rationale |
| Isopropanol (IPA) | Single | Often provides a good solubility gradient for moderately polar compounds. |
| Toluene | Single | Good for aromatic compounds; its higher boiling point allows for a wide temperature range.[7] |
| Ethyl Acetate / Heptane | Mixed | A very common and effective pair. Ethyl acetate is a good solvent for the ester functionality, while heptane acts as an effective anti-solvent.[9] |
| Acetone / Water | Mixed | Acetone is a strong solvent for polar organics, with water used to decrease solubility upon cooling.[9] |
| Methanol / Water | Mixed | Similar to Acetone/Water, effective for compounds with some polarity.[9] |
Q3: What are the most common impurities I might encounter?
Impurities typically stem from the synthetic route used to prepare the compound. Common impurities may include:
-
Unreacted Starting Materials: For instance, if the compound is synthesized via formylation of methyl 4-fluorobenzoate, some of this starting material may remain.
-
By-products of the Reaction: Incomplete oxidation during synthesis can lead to related aldehyde or ketone impurities.[10] For example, if the precursor was 3-bromo-4-fluorotoluene, residual reagents from the Grignard and formylation steps could be present.
-
Related Isomers: Depending on the synthetic pathway, small amounts of other isomers, such as Methyl 3-fluoro-4-formylbenzoate, could be present.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Problem: An oil has formed instead of crystals. What's happening and how do I fix it?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution above its melting point, or when the concentration of the solute is too high for crystal lattice formation to initiate.[11] It is particularly common with impure samples.[12]
Corrective Actions:
-
Re-dissolve the Oil: Heat the solution to re-dissolve the oil completely.
-
Add More Solvent: Add a small amount of the "good" solvent (e.g., ethyl acetate in an ethyl acetate/heptane system) to the hot solution to decrease the supersaturation level.[12]
-
Cool Slowly: Allow the flask to cool much more slowly. You can do this by wrapping the flask in glass wool or placing it in a warm water bath that is allowed to cool to room temperature. Slow cooling is critical for encouraging the formation of well-ordered crystals rather than an amorphous oil.[11][12]
-
Lower the Saturation Temperature: By adding more solvent, you ensure that the solution becomes saturated at a lower temperature, which may be below the compound's melting point.
Problem: The solution has cooled completely, but no crystals have formed.
Answer: This is a classic case of a supersaturated solution, where the compound remains dissolved even though its solubility limit has been exceeded.[12] This can also happen if too much solvent was used initially.[12]
Corrective Actions (in order of preference):
-
Induce Crystallization by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth to begin.[5]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for crystallization.[5]
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[12]
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility. This should be a last resort, as rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[11]
Diagram 1: Troubleshooting Crystallization Failure
Caption: A decision tree for troubleshooting common crystallization failures.
Problem: My final product has a low recovery yield.
Answer: Low recovery is an inherent part of recrystallization, as some product will always remain dissolved in the mother liquor.[6] However, several factors can lead to excessively low yields.
Potential Causes & Solutions:
-
Using Too Much Solvent: This is the most common cause.[12] Always use the minimum amount of hot solvent required to fully dissolve the solid.
-
Premature Crystallization: If crystals form during a hot filtration step, product will be lost. To prevent this, use a pre-heated funnel and flask, and add a small excess of solvent before filtering hot.
-
Washing with Too Much Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.
-
Inappropriate Solvent Choice: A solvent in which the compound has relatively high solubility even when cold will result in significant product loss to the mother liquor.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the recrystallization of this compound.
Protocol 1: Mixed-Solvent Recrystallization (Ethyl Acetate / Heptane)
This is often the most effective method for this type of compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate (the "good" solvent) needed to completely dissolve the solid. Use a steam bath or a carefully controlled heating mantle.
-
Hot Filtration (Optional): If insoluble impurities are visible, add a small excess of hot ethyl acetate (~10% more) and perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the ethyl acetate solution is still hot, add heptane (the "poor" solvent) dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the turbidity, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum recovery, you may then place the flask in an ice bath for 15-30 minutes.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold heptane (or a heptane/ethyl acetate mixture with a high proportion of heptane).
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Diagram 2: Mixed-Solvent Recrystallization Workflow
Caption: Step-by-step workflow for a mixed-solvent recrystallization.
References
- 1. 1093865-65-6(this compound) | Kuujia.com [kuujia.com]
- 2. chemscene.com [chemscene.com]
- 3. Methyl 3-fluoro-4-formylbenzoate | C9H7FO3 | CID 18766342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-fluoro-4-forMylbenzoate CAS#: 74733-25-8 [amp.chemicalbook.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 11. Recrystallization [wiredchemist.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Troubleshooting low yield in Suzuki coupling with Methyl 4-fluoro-3-formylbenzoate
Topic: Troubleshooting Low Yield in Suzuki Coupling with Methyl 4-fluoro-3-formylbenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
As a Senior Application Scientist, I've frequently guided researchers through the nuances of challenging Suzuki-Miyaura cross-coupling reactions. A recurring topic is the coupling of electronically demanding substrates, such as this compound. This molecule, with its electron-withdrawing aldehyde and fluoro groups, presents a unique set of challenges that can often lead to frustratingly low yields. This guide is structured to provide not just procedural fixes, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
The core of the Suzuki coupling is a catalytic cycle involving a palladium catalyst.[1][2] This cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[2] Each of these steps can be influenced by various factors, and understanding these can be key to resolving low yield issues.
Troubleshooting Guide: Question & Answer
This section addresses specific problems you might be encountering in your experiments with this compound.
Q1: My starting materials are consumed, but the yield of my desired product is low. What are the likely side reactions?
A1: This is a classic and often perplexing issue. When your starting aryl halide is consumed without a corresponding high yield of the cross-coupled product, it points towards competing side reactions. For a substrate like this compound, the primary culprits are often protodeboronation of your boronic acid partner and homocoupling of the boronic acid.[3][4][5]
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[6][7][8] This is a common issue with electron-deficient boronic acids and can be accelerated by high temperatures and strong bases.[7]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl.[4] The presence of oxygen or Pd(II) species in the reaction mixture is a major cause of homocoupling.[4][5]
A less common, but possible, side reaction is the dehalogenation of your this compound.[3]
Q2: How can I minimize protodeboronation when using an electron-deficient boronic acid?
A2: Minimizing protodeboronation is critical when working with electronically challenging substrates. Here's a multi-faceted approach:
-
Use a Milder Base: Strong bases can promote the unwanted cleavage of the C-B bond.[7] Consider switching from strong bases like sodium hydroxide to milder alternatives such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[7]
-
Lower the Reaction Temperature: Higher temperatures can accelerate protodeboronation.[7] If your catalyst is sufficiently active, try running the reaction at a lower temperature.
-
Use a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative is a highly effective strategy.[7] Pinacol esters are a common choice due to their increased stability.[7] N-methyliminodiacetic acid (MIDA) boronates are another excellent option, known for their high stability and slow release of the boronic acid under reaction conditions, which keeps the concentration of the unstable free boronic acid low.[7][8]
Q3: I'm observing a significant amount of boronic acid homocoupling. What are the primary causes and how can I prevent it?
A3: Homocoupling is primarily caused by the presence of dissolved oxygen and palladium(II) species in your reaction mixture.[4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of two boronic acid molecules.[4][5]
Here's how to combat it:
-
Rigorous Degassing: Ensure your solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[9]
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[7]
-
Choice of Palladium Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced to the active Pd(0) species in situ.[10][11] Inefficient reduction can leave residual Pd(II) to catalyze homocoupling.[5] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this, although these can be more sensitive to air.
Q4: My reaction is sluggish or stalls completely. How can I improve the reaction rate and conversion?
A4: A stalled reaction with your electron-deficient aryl halide points to issues with the oxidative addition step or overall catalyst activity.
-
Ligand Selection is Key: The choice of phosphine ligand is critical. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.[9][12][13] Consider ligands from the Buchwald family, such as SPhos or XPhos.[9] N-heterocyclic carbenes (NHCs) are another class of ligands that can be very effective due to their strong σ-donating ability, which forms a stable bond with the palladium center.[9]
-
Catalyst Loading: While it may seem obvious, ensure you are using an adequate catalyst loading. For challenging substrates, a slightly higher loading (e.g., 2-5 mol%) might be necessary.
-
Solvent Choice: The solvent system can have a significant impact. A mixture of an organic solvent like dioxane or THF with water is often beneficial.[14] Water can play a crucial role in the Suzuki reaction, sometimes by facilitating the formation of the active boronate species.[15][16][17][18]
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst system for coupling with this compound?
A: There is no single "best" catalyst system, as the optimal choice can depend on the specific boronic acid partner. However, for an electron-deficient aryl halide like this, a good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a palladacycle, paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[9][12] These ligands are known to promote the often-difficult oxidative addition step with electron-poor aryl halides.
Q: Can the formyl group on my substrate interfere with the reaction?
A: Yes, the aldehyde (formyl) group can potentially participate in side reactions, such as aldol condensations, under basic conditions.[19] Using a milder base like K₃PO₄ or Cs₂CO₃ can help to minimize these side reactions.
Q: How important is the quality of my reagents and solvents?
A: It is critically important. Low-quality or old boronic acids can lead to inconsistent results, primarily due to decomposition and a higher likelihood of protodeboronation.[14] Solvents should be of high purity and properly degassed to remove oxygen, which can lead to unwanted side reactions like homocoupling.[4][5]
Q: What is the role of water in the Suzuki coupling?
A: While Suzuki couplings can be run under anhydrous conditions, the presence of a small amount of water is often beneficial and can even be essential.[7][20] Water can play several roles, including aiding in the dissolution of the base and facilitating the transmetalation step by promoting the formation of a more reactive boronate species.[16][18] However, excess water can promote protodeboronation, so the optimal amount often needs to be determined empirically.[7]
Experimental Protocols & Visualizations
General Protocol for Optimizing Suzuki Coupling with this compound
This protocol provides a starting point for optimization.
-
Reagent Preparation: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., argon) for at least three cycles.[7]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.[10]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[6]
Data Presentation
Table 1: Recommended Starting Conditions for Screening
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective precatalysts. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that facilitate oxidative addition of electron-deficient aryl halides.[9][12] |
| Base | K₃PO₄ or Cs₂CO₃ | Milder bases that minimize protodeboronation and other base-mediated side reactions.[7] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Biphasic systems often improve yields in Suzuki couplings.[14] |
| Temperature | 80-100 °C | A good starting range for balancing reaction rate and minimizing side reactions. |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reactions leading to low yield in Suzuki couplings.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 16. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Purification of Methyl 4-fluoro-3-formylbenzoate
Introduction
Welcome to the technical support guide for the purification of Methyl 4-fluoro-3-formylbenzoate. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a key intermediate in various synthetic pathways, the purity of this compound is paramount to ensure the desired outcome of subsequent reactions and the integrity of the final product. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Understanding the Impurity Profile
The first step in any purification strategy is to understand the potential impurities. For this compound, impurities can arise from several sources including the starting materials, side reactions during synthesis, or degradation upon storage.
Common Impurities Include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
4-Fluoro-3-formylbenzoic acid: Hydrolysis of the methyl ester group leads to the corresponding carboxylic acid. This is a very common impurity, especially if the compound has been exposed to moisture.
-
Over-oxidation Products: The aldehyde group is susceptible to oxidation, which can form the corresponding carboxylic acid.
-
By-products from Synthesis: Depending on the synthetic route, various side-products may be present.
-
Residual Solvents: Solvents used in the synthesis or work-up may be retained in the final product.[1][2][3]
The nature and quantity of these impurities will dictate the most appropriate purification strategy. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying impurities.[1][2][3][4]
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Presence of Acidic Impurities (e.g., 4-Fluoro-3-formylbenzoic acid)
Q: My NMR/HPLC analysis shows a significant amount of the corresponding carboxylic acid. What is the best way to remove it?
A: The most effective way to remove acidic impurities is through a basic aqueous wash.[5] The principle behind this is a simple acid-base extraction. The carboxylic acid will react with a mild base to form a water-soluble salt, which can then be separated from the desired ester in an organic solvent.
Recommended Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃).[5]
-
Observation: You may observe effervescence (CO₂ gas evolution) as the acid is neutralized. Continue washing until the effervescence ceases.
-
Separation: Separate the aqueous layer. The deprotonated acid impurity will be in the aqueous layer as its sodium salt.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and dissolved salts.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified product.
Causality: The carboxylic acid is acidic and reacts with the weak base (bicarbonate or carbonate) to form a salt. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral ester remains in the organic phase.
Issue 2: Broad Melting Point or "Oiling Out" During Recrystallization
Q: I'm trying to recrystallize my product, but it either has a very broad melting point or it "oils out" instead of forming crystals. What's going wrong?
A: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated and the compound comes out of solution as a liquid rather than a solid.[6] A broad melting point is indicative of impurities. Both issues can often be resolved by optimizing the recrystallization solvent system.[6]
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[6] For aromatic esters like this compound, common solvents to try are ethanol, methanol, toluene, or mixtures such as ethanol/water or hexane/ethyl acetate.[6][7][8][9]
-
Solvent Polarity: If a single solvent doesn't work well, a two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Reheat to get a clear solution and then allow it to cool slowly.
-
Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals or an oil.
-
Seeding: If crystals are slow to form, adding a single, pure crystal of the desired compound (a "seed crystal") can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.
Data Presentation: Common Recrystallization Solvents
| Solvent/Solvent System | Polarity | Comments |
| Ethanol | Polar Protic | Often a good starting point for aromatic esters.[6] |
| Toluene | Non-polar | Can be effective for less polar compounds. |
| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | A versatile mixture for adjusting polarity. |
| Ethanol/Water | Polar Protic | The addition of water can decrease the solubility of the ester at lower temperatures. |
Issue 3: Incomplete Separation by Column Chromatography
Q: I'm running a silica gel column, but my desired product is co-eluting with an impurity. How can I improve the separation?
A: Co-elution in column chromatography indicates that the chosen mobile phase (eluent) is not providing sufficient differential migration of your compound and the impurity on the stationary phase (silica gel).[6]
Optimization Strategies:
-
TLC Analysis First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column. The ideal eluent system should give your desired compound an Rf value of approximately 0.3-0.4 and show good separation from all impurities.
-
Adjusting Eluent Polarity: For silica gel chromatography, a common eluent system for aromatic esters is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6]
-
If the Rf is too high (running too fast): Decrease the proportion of the polar solvent (e.g., from 10% ethyl acetate in hexane to 5%).
-
If the Rf is too low (sticking to the silica): Increase the proportion of the polar solvent.
-
-
Gradient Elution: If a single solvent mixture (isocratic elution) doesn't resolve all impurities, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the column run. This will elute less polar impurities first, followed by your product, and then more polar impurities.
-
Alternative Stationary Phases: While silica gel is the most common stationary phase, for certain impurities, other materials like alumina or reverse-phase silica (C18) might provide better separation.
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Troubleshooting Logic
Caption: Troubleshooting flowchart for purification.
Issue 4: Potential for Aldehyde Decomposition on Silica Gel
Q: I've heard that aldehydes can sometimes decompose on silica gel during column chromatography. Is this a concern for this compound and how can I mitigate it?
A: Yes, this is a valid concern. Silica gel is slightly acidic and can sometimes catalyze the oxidation of aldehydes to carboxylic acids or other side reactions.[5] While many aldehydes can be purified on silica without issue, it's a possibility to be aware of.
Mitigation Strategies:
-
Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a non-polar base, such as triethylamine (typically 0.1-1% v/v), to your eluent system. However, be cautious as this can sometimes affect the separation.
-
Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be less harsh on sensitive aldehydes.
-
Minimize Contact Time: Work efficiently when running the column to minimize the time the compound spends on the silica gel.
-
Alternative Purification Methods: If decomposition is a significant problem, prioritize other methods like recrystallization or a bisulfite adduct formation and subsequent release.
Chemical Purification: Bisulfite Adduct Formation
For challenging separations of aldehydes, a chemical method involving the formation of a bisulfite adduct can be highly effective.[5]
-
Adduct Formation: The crude product is stirred with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will form a water-soluble adduct.
-
Extraction of Impurities: The non-aldehydic impurities can be extracted from the aqueous solution using an organic solvent.
-
Release of Aldehyde: The purified aldehyde can be regenerated from the aqueous solution by adding a base (like Na₂CO₃) or an acid, which reverses the reaction.[5]
Visualization of Purification Workflow
Caption: General purification workflow.
References
- 1. medikamenterqs.com [medikamenterqs.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. rroij.com [rroij.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing Reactions with Methyl 4-fluoro-3-formylbenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions regarding the use of Methyl 4-fluoro-3-formylbenzoate, with a particular focus on overcoming solubility challenges to ensure successful reaction outcomes. Our approach is grounded in fundamental chemical principles to empower you with the knowledge to not only solve immediate issues but also to proactively design more robust experimental protocols.
Troubleshooting Guide: Addressing Common Solubility-Related Reaction Failures
Low yields, incomplete reactions, and the precipitation of starting materials are common frustrations when working with sparingly soluble reagents like this compound. This section provides a systematic approach to diagnosing and resolving these issues.
Problem 1: My reaction is sluggish, showing low conversion even after extended reaction times.
This is a classic symptom of poor solubility of one or more of your starting materials, leading to a low effective concentration in the reaction mixture. The choice of solvent is critical as it can significantly influence the rate, yield, and selectivity of a reaction.[1][2]
Step-by-Step Troubleshooting Protocol:
-
Solvent System Re-evaluation:
-
Initial Assessment: Review the solvent system you are currently using. Aromatic aldehydes, like this compound, are generally more soluble in polar aprotic solvents.[3]
-
Alternative Solvents: Consider switching to or incorporating a co-solvent. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often excellent choices for dissolving polar organic molecules.
-
Co-solvent Strategy: If a single solvent is not effective, a co-solvent system can be employed to fine-tune the polarity of the reaction medium. For instance, adding a percentage of a more polar solvent like DMF to a less polar one like Tetrahydrofuran (THF) can significantly enhance solubility.
-
-
Temperature Adjustment:
-
General Principle: The solubility of most solid organic compounds increases with temperature.[4]
-
Practical Application: Cautiously increase the reaction temperature. Be mindful of the boiling points of your solvents and the thermal stability of your reactants and products. A modest increase of 10-20 °C can often lead to a significant improvement in solubility and reaction rate.
-
-
Monitoring and Analysis:
-
TLC/LC-MS Analysis: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. If you observe the disappearance of the starting material spot and the appearance of the product spot, it indicates the reaction is proceeding. If the starting material spot remains intense, it confirms a solubility or reactivity issue.
-
Problem 2: My starting material, this compound, precipitates out of the reaction mixture upon addition of other reagents.
This issue, often encountered in reactions like reductive aminations or Wittig reactions, is typically caused by a change in the overall polarity of the solvent system when a less polar reagent or solvent is introduced.
Step-by-Step Troubleshooting Protocol:
-
Order of Addition:
-
Pre-dissolving: Ensure that the this compound is fully dissolved in the primary solvent before adding other reagents.
-
Slow Addition: Add the subsequent reagents slowly, perhaps even dropwise, while vigorously stirring the reaction mixture. This allows for gradual changes in the solvent environment and can prevent localized supersaturation and precipitation.
-
-
Solvent Volume:
-
Dilution: Increasing the total volume of the solvent can help to keep all components in the solution. While this may slightly decrease the reaction rate due to lower concentrations, it is often a necessary trade-off for maintaining a homogeneous reaction mixture.
-
-
Alternative Methodologies for Poorly Soluble Substrates:
-
Solid-State Synthesis: For reactions like the Suzuki-Miyaura cross-coupling, solid-state synthesis using ball-milling has been shown to be effective for insoluble aryl halides.[5]
-
Aqueous Reaction Conditions: Surprisingly, for some reactions like the Wittig reaction, water can be an effective medium, even for poorly soluble reactants.[6][7][8][9]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of this compound in chemical reactions.
Q1: What are the best general-purpose solvents for dissolving this compound?
Based on the structure of this compound, which contains a polar carbonyl group and a relatively non-polar benzene ring, polar aprotic solvents are generally the most effective.
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | These solvents can effectively solvate the polar functional groups of the molecule without interfering with most reaction mechanisms. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good for dissolving a wide range of organic compounds, but their use is being reduced due to environmental concerns. |
| Ethers | Diethyl ether, 1,4-Dioxane | Moderately polar and can be suitable for certain reactions, though solubility may be lower than in polar aprotic solvents. |
| Alcohols | Methanol, Ethanol | While the compound may have some solubility, the reactivity of the aldehyde group with alcohols under certain conditions (e.g., acid catalysis) to form acetals should be considered. |
Q2: How can I choose an appropriate co-solvent system?
The principle of "like dissolves like" is a good starting point. A co-solvent system works by modifying the overall polarity of the reaction medium to better match that of the solute.
Caption: Decision workflow for selecting a co-solvent system.
Q3: Can I heat the reaction mixture to improve solubility?
Yes, in most cases, increasing the temperature will increase the solubility of a solid in a liquid.[4] However, there are important considerations:
-
Thermal Stability: Ensure that your starting materials, reagents, and the expected product are stable at the intended reaction temperature. Decomposition can lead to lower yields and the formation of impurities.
-
Solvent Boiling Point: The reaction temperature should not exceed the boiling point of the solvent unless the reaction is performed in a sealed vessel under pressure.
-
Side Reactions: Higher temperatures can sometimes promote undesired side reactions, reducing the selectivity of your transformation.
Q4: Are there any alternative techniques to improve solubility without changing the solvent?
Yes, several physical methods can be employed:
-
Micronization: Reducing the particle size of the solid this compound can increase its surface area, which can lead to a faster dissolution rate.[10]
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance the dissolution process.
Q5: My reaction yield is still low despite achieving good solubility. What else could be the problem?
Low yields can stem from various factors beyond solubility.[11][12][13]
Caption: Common causes of low reaction yields.
-
Reagent Quality: Ensure that all reagents are of high purity and are not degraded.
-
Stoichiometry: Double-check the molar ratios of your reactants.
-
Reaction Time and Temperature: The optimal conditions may need to be empirically determined.
-
Atmosphere: Some reactions are sensitive to air or moisture and may require an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Purification: Significant product loss can occur during extraction, washing, and chromatography steps.
By systematically addressing these potential issues, you can significantly improve the success rate of your reactions involving this compound.
References
- 1. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 2. tutorchase.com [tutorchase.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. quora.com [quora.com]
Preventing degradation of Methyl 4-fluoro-3-formylbenzoate during storage
Welcome to the technical support center for Methyl 4-fluoro-3-formylbenzoate (MFB), CAS No. 1093865-65-6. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of MFB during storage and handling. By understanding the inherent chemical vulnerabilities of this molecule, you can implement preventative measures and troubleshoot potential degradation issues, safeguarding the accuracy and reproducibility of your experimental outcomes.
Introduction: Understanding the Vulnerabilities of this compound
This compound is a trifunctional aromatic compound featuring a methyl ester, a fluorine atom, and an aldehyde group. While the methyl ester and fluoro-substituent are relatively stable, the aldehyde group (-CHO) is the primary site of chemical reactivity and potential degradation.[1][2] Aromatic aldehydes, in general, are susceptible to a variety of reactions that can compromise the purity of the material over time.
The principal degradation pathways of concern for MFB are:
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, particularly in the presence of atmospheric oxygen. This transformation results in the formation of Methyl 4-fluoro-3-carboxybenzoate.
-
Polymerization/Trimerization: Aldehydes can undergo self-condensation or polymerization reactions, which are often catalyzed by acidic or basic impurities.[3] This can lead to the formation of insoluble particulates or a viscous, oily appearance in the solid material.
-
Light and Heat Sensitivity: Like many aromatic aldehydes, MFB's stability can be compromised by exposure to light and elevated temperatures, which can accelerate the aforementioned degradation processes.[1][2]
This guide will provide a structured approach to mitigating these risks through proper storage, handling, and purity assessment.
Core Storage and Handling Protocols
Several chemical suppliers recommend storing this compound at refrigerated temperatures (4°C or 2-8°C) under an inert nitrogen atmosphere.[4] This is the single most critical factor in preventing degradation.
Recommended Storage Conditions: A Comparative Overview
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all chemical degradation pathways, particularly oxidation and polymerization.[5] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces atmospheric oxygen, directly inhibiting the oxidation of the aldehyde to a carboxylic acid.[4][6] |
| Light | Amber, Airtight Container | Protects the compound from photo-initiated degradation. Airtight seals prevent moisture and oxygen ingress.[1] |
| Container | Tightly Sealed Glass or Aluminum | Prevents contamination and exposure to air. Some evidence suggests aldehydes may store better in aluminum than glass.[7] |
Experimental Workflow for Optimal Storage
Caption: Workflow for receiving and storing this compound.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered by researchers using this compound.
Q1: My solid MFB has developed a yellowish tint and a slightly different odor. What could be the cause?
A1: A change in color from white/cream to yellow and an altered odor are classic signs of degradation. The most likely cause is the oxidation of the aldehyde group to the corresponding carboxylic acid (Methyl 4-fluoro-3-carboxybenzoate). This can happen due to improper storage, such as a faulty container seal that allows air exposure. To confirm, you can perform a purity analysis via techniques like NMR or HPLC.
Q2: I've noticed some clumping and reduced solubility of the MFB powder in my usual solvent. Why is this happening?
A2: Clumping and decreased solubility often indicate the onset of polymerization. Aldehydes can self-react to form larger molecules (polymers or trimers) that are less soluble and may appear as particulates or a thicker consistency. This process is accelerated by impurities and improper storage conditions. It is crucial to store the compound in a dry environment, as moisture can sometimes facilitate such reactions.
Q3: Can I store my entire stock of MFB in the original bottle after opening it for the first time?
A3: This is strongly discouraged. Each time the main container is opened, the compound is exposed to atmospheric oxygen and moisture, increasing the risk of degradation. The repeated warming and cooling cycles can also introduce moisture through condensation. The best practice is to aliquot the material into smaller, single-use vials under an inert atmosphere upon first opening. This preserves the integrity of the bulk supply.
Q4: Is it necessary to handle MFB in a fume hood?
A4: Yes. While MFB is a solid, fine powders can become airborne. Safety data sheets for MFB and similar compounds indicate that it may cause respiratory irritation, skin irritation, and serious eye irritation.[8][9] All handling of volatile or powdered fluorinated organic compounds should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[10] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[10][11]
Q5: How can I check the purity of my stored MFB before a critical experiment?
A5: A simple melting point determination can be a quick indicator of purity. A pure compound will have a sharp melting range, whereas impurities will cause the melting point to broaden and become depressed.[12] For a more definitive and quantitative assessment, the following analytical methods are recommended:
-
¹H NMR Spectroscopy: This can quickly reveal the presence of the aldehyde proton (~10 ppm) and detect the formation of the carboxylic acid impurity (which would show a different aromatic splitting pattern and the disappearance of the aldehyde proton).
-
HPLC with UV detection: This is an excellent method for quantifying the purity of the main component and detecting any non-volatile degradation products. A fresh, high-purity standard should be used as a reference.
-
Mass Spectrometry: Confirms the molecular weight of the compound and can help identify the mass of any impurities.[12]
Purity Assessment Workflow
Caption: Decision workflow for assessing the purity of stored MFB.
By adhering to these guidelines, you can ensure the stability of your this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Methyl 4-formylbenzoate | 1571-08-0 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. Methyl 3-fluoro-4-forMylbenzoate CAS#: 74733-25-8 [amp.chemicalbook.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. Methyl 3-fluoro-4-formylbenzoate | C9H7FO3 | CID 18766342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 4-fluoro-3-formylbenzoate
Welcome to the technical support center for the synthesis of Methyl 4-fluoro-3-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction & Regioselectivity
Question 1: We are observing poor regioselectivity during the formylation of Methyl 4-fluorobenzoate. How can we favor the formation of the desired 3-formyl isomer?
Answer: Achieving high regioselectivity is a common hurdle in the formylation of substituted aromatic rings. The fluorine atom at the 4-position is an ortho-, para-director, while the methyl ester at the 1-position is a meta-director. This creates a directing group conflict. To favor formylation at the 3-position (ortho to the fluorine and meta to the ester), careful selection of the formylation method and reaction conditions is crucial.
-
Vilsmeier-Haack Reaction: This is often the method of choice for formylating electron-rich or moderately deactivated aromatic rings.[1][2][3] The Vilsmeier reagent (formed from DMF and an activating agent like POCl₃ or oxalyl chloride) is a relatively mild electrophile, which can enhance selectivity.[2][4] To maximize 3-position formylation, consider the following:
-
Stoichiometry: Use a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) to ensure complete conversion of the starting material without promoting side reactions.
-
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the substrate to the Vilsmeier reagent to control the reaction rate and improve selectivity.[1]
-
Solvent: Anhydrous 1,2-dichloroethane (DCE) or chloroform are suitable solvents. Using DMF as both a reagent and solvent can sometimes lead to side reactions at higher temperatures.
-
-
Directed Ortho-Metalation (DoM): This powerful technique offers excellent regiocontrol.[5][6][7] By using a directed metalation group (DMG), you can selectively deprotonate the desired position, followed by quenching with a formylating agent. In the case of a related compound, 4-fluorobenzoic acid, the carboxylic acid group can direct lithiation to the ortho position.[5][6] For Methyl 4-fluorobenzoate, the ester group is a weaker DMG than a carboxylic acid. However, the fluorine atom can also direct lithiation. To achieve formylation at the 3-position, a carefully chosen base and reaction conditions are necessary.
-
Base Selection: A strong, sterically hindered base like lithium diisopropylamide (LDA) or a combination of n-butyllithium with a chelating agent like TMEDA is typically used.[5]
-
Formylating Agent: Anhydrous N,N-dimethylformamide (DMF) is a common and effective formylating agent for quenching the lithiated intermediate.[8]
-
Question 2: Our reaction is stalling, and we are observing incomplete conversion of the starting material. What are the potential causes and solutions?
Answer: Incomplete conversion can stem from several factors, particularly when scaling up.
-
Reagent Purity and Stoichiometry:
-
Vilsmeier Reagent Formation: Ensure that the DMF and activating agent (e.g., POCl₃) are of high purity and anhydrous. Moisture will quench the Vilsmeier reagent. The Vilsmeier reagent should be freshly prepared for optimal reactivity.[1]
-
Substrate Purity: Impurities in the starting Methyl 4-fluorobenzoate can interfere with the reaction.
-
Stoichiometry: On a larger scale, accurate measurement of reagents is critical. Ensure the molar ratios are correct.
-
-
Reaction Temperature and Time:
-
Low Temperature: While low temperatures are good for selectivity, they can also slow down the reaction rate. After the initial addition, you may need to allow the reaction to warm to room temperature or slightly above to drive it to completion.
-
Reaction Monitoring: Use in-process controls like TLC, HPLC, or GC to monitor the reaction progress. Do not rely solely on time.[9][10]
-
-
Mixing and Mass Transfer:
-
Agitation: Inadequate stirring in larger reactors can lead to localized concentration gradients and "hot spots," affecting reaction kinetics and selectivity. Ensure your reactor is equipped with an appropriate agitator for the scale of your reaction.
-
Below is a DOT script for a troubleshooting workflow for incomplete conversion:
Work-up and Purification
Question 3: We are struggling with the work-up procedure, particularly with emulsion formation and product isolation. What is the recommended work-up protocol?
Answer: A robust work-up procedure is essential for obtaining a high-purity product, especially at scale.
-
Quenching: The reaction mixture should be quenched by slowly adding it to a cold (0 °C) aqueous solution of a base, such as sodium bicarbonate or sodium acetate.[9] This will neutralize the acidic components and hydrolyze the intermediate iminium salt to the aldehyde.[3]
-
Extraction and Emulsion Breaking:
-
Solvent Choice: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Emulsions: Emulsions can form due to the presence of salts and fine solids. To break emulsions, you can:
-
Add brine (saturated aqueous NaCl solution).[9]
-
Allow the mixture to stand for a longer period.
-
Filter the entire mixture through a pad of Celite.
-
-
-
Washing:
Question 4: What are the common impurities we should expect, and what is the best method for purification at scale?
Answer: Common impurities can include:
-
Unreacted Methyl 4-fluorobenzoate.
-
The undesired regioisomer (Methyl 3-fluoro-4-formylbenzoate).
-
Over-formylated byproducts (though less common with controlled conditions).
-
Hydrolyzed product (4-fluoro-3-formylbenzoic acid) if the work-up is too harsh.
For purification:
-
Recrystallization: This is often the most scalable and cost-effective purification method.[9] A suitable solvent system needs to be identified. A common approach is to use a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane).
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be expensive and time-consuming for large quantities. It is best reserved for obtaining highly pure analytical samples or for removing closely related impurities if recrystallization is ineffective.[10]
Here is a table summarizing purification strategies:
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Scalable, cost-effective, can yield high purity.[9] | Requires finding a suitable solvent system, potential for product loss in the mother liquor.[9] | Large-scale purification of the final product. |
| Column Chromatography | High resolution, effective for separating closely related impurities.[10] | Not easily scalable, expensive (solvent and silica gel), time-consuming. | Small-scale purification, obtaining analytical samples. |
Safety Considerations
Question 5: What are the primary safety hazards associated with the Vilsmeier-Haack reaction, and what precautions should be taken?
Answer: The Vilsmeier-Haack reaction involves several hazardous reagents that require careful handling, especially at a larger scale.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It reacts violently with water to release hydrogen chloride gas.
-
Precautions: Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical splash goggles.[12] Ensure all glassware is scrupulously dry.
-
-
Vilsmeier Reagent: The Vilsmeier reagent itself is corrosive and moisture-sensitive.
-
Quenching: The quenching of the reaction is exothermic and can release gas. Add the reaction mixture to the quenching solution slowly and with efficient stirring to control the temperature and any off-gassing.
-
Formaldehyde (if used as a formylating agent in other methods): Formaldehyde is a known carcinogen and sensitizer.[12] All manipulations should be performed in a fume hood.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any work.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a starting point and may require optimization for your specific scale and equipment.
-
Vilsmeier Reagent Preparation:
-
In a dry, inert atmosphere (e.g., under nitrogen), charge a suitable reactor with anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents).
-
Cool the DMF to 0-5 °C with an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, maintaining the internal temperature below 10 °C.[1]
-
Stir the mixture at 0-5 °C for 30-60 minutes. The formation of a white solid or a viscous oil indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve Methyl 4-fluorobenzoate (1.0 equivalent) in an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Slowly add the solution of the substrate to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly pour the reaction mixture into a vigorously stirred, cold (0 °C) aqueous solution of sodium bicarbonate or sodium acetate.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
The following diagram illustrates the general workflow for the synthesis:
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 7. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ehs.berkeley.edu [ehs.berkeley.edu]
Technical Support Center: Work-up Procedures for Reactions Involving Methyl 4-fluoro-3-formylbenzoate
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 4-fluoro-3-formylbenzoate. This document addresses common challenges encountered during reaction work-up and purification, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during work-up?
A1: this compound possesses two main reactive functional groups: an aldehyde and a methyl ester. The primary stability concerns during work-up are:
-
Hydrolysis of the methyl ester: The ester can hydrolyze back to the corresponding carboxylic acid (4-fluoro-3-formylbenzoic acid), especially under acidic or basic aqueous conditions that are too harsh or prolonged.[1][2]
-
Oxidation of the aldehyde: The aldehyde group is susceptible to oxidation, which would form the same carboxylic acid byproduct. This can be accelerated by exposure to air, particularly if residual transition metals from a previous reaction step are present.[3][4] While stable under normal conditions, prolonged exposure to air should be avoided.[4]
Q2: What are the most common impurities I should expect after a reaction?
A2: The impurity profile largely depends on the specific reaction, but common contaminants include:
-
Unreacted Starting Materials: Always a possibility.
-
4-fluoro-3-formylbenzoic acid: This is the most prevalent process-related impurity, arising from either incomplete esterification of the starting material or hydrolysis of the product's ester group during the reaction or work-up.[1]
-
Over-oxidation Products: If the synthesis involved an oxidation step, byproducts like monomethyl terephthalate analogs could be present.[5]
-
Side-Reaction Products: Under strongly basic conditions, the aldehyde can undergo a Cannizzaro reaction, leading to disproportionation into an alcohol and a carboxylic acid.[2]
Q3: My crude product has a low or broad melting point. What does this indicate?
A3: A depressed and broad melting point is a classic sign of impurities.[1] The presence of residual solvents, unreacted starting materials, or the common 4-fluoro-3-formylbenzoic acid impurity will disrupt the crystal lattice of the pure product, leading to this observation. It is highly recommended to analyze the crude product by NMR, LC-MS, or HPLC to identify the specific impurities before selecting a purification strategy.[1]
Q4: Should I be concerned about the air sensitivity of this compound?
A4: Yes, to a degree. Aromatic aldehydes can be sensitive to air, leading to oxidation.[3][4] While it may not be as reactive as some other aldehydes, it is best practice to minimize prolonged exposure to air, especially during long procedures or when the compound is in solution.[4] If a reaction is particularly sensitive, performing the work-up under a blanket of inert gas like nitrogen or argon is advisable.[3] Store the purified compound in a tightly sealed container, preferably under an inert atmosphere in a cool, dark place.[3]
Troubleshooting and Purification Protocols
This section provides detailed answers and step-by-step protocols for resolving specific issues encountered during the work-up of reactions involving this compound.
Problem 1: My crude NMR shows a significant amount of the carboxylic acid impurity (4-fluoro-3-formylbenzoic acid). How do I remove it?
This is the most common work-up challenge. The acidic nature of the carboxylic acid allows for its straightforward removal via a mild basic wash during a liquid-liquid extraction.
Causality Behind the Protocol:
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a weak base. It is strong enough to deprotonate the carboxylic acid impurity, forming the water-soluble sodium 4-fluoro-3-formylbenzoate salt. This salt will then partition into the aqueous layer, while the neutral organic product, this compound, remains in the organic solvent. Using a stronger base like sodium hydroxide (NaOH) is generally avoided as it can promote the hydrolysis of the desired methyl ester product.[2]
Workflow for Acid Impurity Removal
Caption: Workflow for removing acidic impurities.
Detailed Protocol: Mild Basic Wash
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).[1]
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing & Venting: Stopper the funnel, and gently invert it several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock while the funnel is inverted and pointed away from you.[6] The reaction between the acid impurity and bicarbonate generates carbon dioxide gas, which can cause a dangerous pressure buildup.[1]
-
Separation: Allow the two layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh NaHCO₃ solution (steps 2-4) one or two more times to ensure complete removal of the acid.[1]
-
Final Washes: Wash the organic layer with water to remove residual bicarbonate, followed by a wash with brine (saturated NaCl solution) to help break any emulsions and begin the drying process.[1][6]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.
Problem 2: The acidic impurity is gone, but other non-polar impurities remain. How can I purify my product further?
If impurities with similar polarity to your product are present, chromatographic or recrystallization techniques are necessary.
Option A: Column Chromatography
Column chromatography is a highly effective method for purifying this compound from impurities with different polarities.[1]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is commonly used. The optimal ratio must be determined by thin-layer chromatography (TLC) first. A good starting point is a 9:1 to 4:1 mixture of Hexanes:Ethyl Acetate.
Option B: Recrystallization
Recrystallization is an excellent technique for obtaining high-purity crystalline solids, provided a suitable solvent can be found.
Causality Behind the Protocol:
The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the product should be highly soluble in the hot solvent but sparingly soluble at cold temperatures, while the impurities remain soluble (or are insoluble) in the cold solvent.[1]
Detailed Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is poorly soluble at room temperature but very soluble at the solvent's boiling point. Common choices for similar compounds include methanol/water mixtures, ethanol, or toluene.[7]
-
Dissolution: Place the crude product in a flask and add the minimum amount of hot solvent required to fully dissolve it.[1] Adding too much solvent will reduce your final recovery.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation and yield.[1]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities. Avoid using a large volume, as this will dissolve some of your product.[1]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Troubleshooting Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Low Recovery | Product has partial solubility in cold solvent; too much solvent used. | Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution slowly and then thoroughly in an ice bath.[1] |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the product; solution is supersaturated. | Add slightly more solvent. Try a different solvent system with a lower boiling point. |
| No Crystals Form | Solution is not saturated; product is too soluble. | Boil off some of the solvent to increase concentration. Try adding an anti-solvent (a solvent in which the product is insoluble). Scratch the inside of the flask with a glass rod at the liquid-air interface. |
Problem 3: My product is contaminated with a non-polar starting material that is not an aldehyde.
In cases where you need to remove a reactive aldehyde from a mixture containing other functional groups, a bisulfite extraction can be a highly selective and efficient method.
Causality Behind the Protocol:
Sodium bisulfite (NaHSO₃) undergoes a nucleophilic addition reaction with aldehydes to form a charged bisulfite adduct.[8][9] This ionic adduct is highly soluble in water and can be easily separated from unreactive, neutral organic compounds (like esters, ethers, alkyl halides) via liquid-liquid extraction.[8][9] The reaction is reversible, and the aldehyde can be regenerated from the aqueous layer by adding a mild acid or base if desired.[8]
Detailed Protocol: Selective Aldehyde Removal with Bisulfite
-
Dissolution: Dissolve the crude mixture in a solvent like ethyl acetate.
-
Adduct Formation: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bisulfite solution. Shake the mixture vigorously for several minutes.[9]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) and shake again.[9]
-
Separation: Allow the layers to separate. The aqueous layer now contains the charged bisulfite adduct of your product. The organic layer contains the non-aldehyde impurities.
-
Back-Extraction: Drain the aqueous layer. To improve purity, you can wash it with a fresh portion of the organic solvent.
-
Regeneration (Optional): If you need to recover the aldehyde, you can treat the aqueous layer with a mild base (like NaHCO₃) or acid to reverse the reaction and regenerate the aldehyde, which can then be extracted back into an organic solvent.
Troubleshooting Decision Tree
Caption: Decision tree for purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 4-formylbenzoate | 1571-08-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Validation & Comparative
A Comparative Guide to the Characterization of Methyl 4-fluoro-3-formylbenzoate and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of pharmaceutical intermediates is a cornerstone of robust and reproducible synthesis. Methyl 4-fluoro-3-formylbenzoate, a versatile building block in medicinal chemistry, presents a unique analytical challenge due to the interplay of its electron-withdrawing formyl and ester groups and the influential fluorine substituent. This guide provides an in-depth, comparative analysis of the essential techniques for the structural elucidation and purity assessment of this key intermediate and its derivatives. We will delve into the "why" behind the "how," offering field-proven insights to ensure the integrity of your synthetic endeavors.
The strategic placement of the fluorine atom and the formyl group in this compound not only enhances its metabolic stability and bioavailability in downstream applications but also provides a reactive handle for a multitude of chemical transformations.[1] This makes a thorough understanding of its analytical signature paramount for quality control and the successful development of novel therapeutics.
The Analytical Gauntlet: A Multi-technique Approach to Unwavering Confidence
No single analytical technique can provide a complete picture of a molecule's identity and purity. A self-validating system of characterization relies on the orthogonal application of several spectroscopic and chromatographic methods. This guide will focus on the "big four" of small molecule analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The electron-withdrawing nature of the formyl and ester groups, along with the fluorine atom, leads to a downfield shift of the aromatic protons compared to unsubstituted benzene.[2]
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The carbonyl carbons of the aldehyde and ester groups will appear at characteristic downfield shifts. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool.[3] The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it an excellent probe for structural verification.
Comparative NMR Data of this compound and a Positional Isomer
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | Aldehyde H: ~10.4 (s, 1H)Aromatic H's: 7.3-8.5 (m, 3H)Methyl H's: ~3.9 (s, 3H) | Carbonyl (aldehyde): ~188Carbonyl (ester): ~164Aromatic C-F: ~165 (d, ¹JCF ≈ 260 Hz)Aromatic C's: 118-135Methyl C: ~53 | Referenced to CFCl₃: ~ -110 to -120 |
| Methyl 2-fluoro-5-formylbenzoate [4] | Aldehyde H: ~10.0 (s, 1H)Aromatic H's: 7.4-8.2 (m, 3H)Methyl H's: ~3.9 (s, 3H) | Predicted shifts would differ based on substituent positions. | Predicted to be in a different region due to the change in electronic environment. |
Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; for instance, DMSO-d₆ is preferable if exchangeable protons are of interest.
-
Instrument Setup: The spectra should be acquired on a spectrometer with a minimum frequency of 400 MHz for ¹H NMR to ensure adequate resolution of the aromatic region.
-
Data Acquisition:
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024 or more scans with a relaxation delay of 2-5 seconds. Proton decoupling is typically used to simplify the spectrum.
-
¹⁹F NMR: Acquire 64-128 scans. Proton decoupling can be employed to remove ¹H-¹⁹F couplings.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
NMR Spectroscopy Workflow
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation patterns, offers valuable structural information. For this compound, Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
The molecular ion peak (M⁺) for this compound will be observed at an m/z corresponding to its molecular weight (182.15 g/mol ). Key fragmentation pathways for aromatic aldehydes and esters include:
-
Loss of a hydrogen radical (M-1): A common fragmentation for aldehydes.[5]
-
Loss of the methoxy group (-OCH₃, M-31): A characteristic fragmentation of methyl esters.
-
Loss of the formyl group (-CHO, M-29): Another key fragmentation for aldehydes.[6]
-
Formation of the benzoyl cation: Cleavage of the ester or aldehyde group can lead to the formation of a substituted benzoyl cation, which can further fragment by losing CO.
Comparative Mass Spectrometry Fragmentation
| Fragment | This compound (m/z) | Methyl 4-formylbenzoate (m/z) [7] | Rationale |
| [M]⁺ | 182 | 164 | Molecular Ion |
| [M-H]⁺ | 181 | 163 | Loss of aldehydic hydrogen |
| [M-OCH₃]⁺ | 151 | 133 | Loss of the methoxy group |
| [M-CHO]⁺ | 153 | 135 | Loss of the formyl group |
| [C₇H₄FO]⁺ | 123 | N/A | Fluorinated benzoyl cation |
| [C₇H₅O]⁺ | N/A | 105 | Benzoyl cation |
| [C₆H₄F]⁺ | 95 | N/A | Loss of CO from the fluorinated benzoyl cation |
| [C₆H₅]⁺ | N/A | 77 | Loss of CO from the benzoyl cation |
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or the outlet of a gas chromatograph.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Mass Spectrometry (EI-MS) Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.
-
C=O Stretch (Aldehyde and Ester): Two strong absorption bands are expected in the carbonyl region. The aldehyde C=O stretch will likely appear at a lower wavenumber than the ester C=O stretch due to conjugation with the aromatic ring.[8]
-
C-H Stretch (Aldehyde): A characteristic weak to medium doublet around 2850 cm⁻¹ and 2750 cm⁻¹ is a hallmark of the aldehyde C-H stretch.[9]
-
C-O Stretch (Ester): Strong C-O stretching bands will be present in the 1300-1100 cm⁻¹ region.
-
C-F Stretch: A strong absorption band in the 1250-1100 cm⁻¹ region is indicative of the carbon-fluorine bond.[8]
-
Aromatic C=C and C-H Stretches: These will appear in their characteristic regions of the spectrum.
Comparative FTIR Data
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Methyl 4-formylbenzoate (cm⁻¹) [10] | 4-Fluorobenzaldehyde (cm⁻¹) [11] |
| Aldehyde | C=O Stretch | ~1700 | ~1703 | ~1705 |
| Ester | C=O Stretch | ~1725 | ~1725 | N/A |
| Aldehyde | C-H Stretch | ~2850, ~2750 | ~2850, ~2750 | ~2860, ~2760 |
| Ester | C-O Stretch | ~1280, ~1120 | ~1280, ~1120 | N/A |
| Fluoro | C-F Stretch | ~1200 | N/A | ~1220 |
| Aromatic | C=C Stretch | 1600-1450 | 1600-1450 | 1600-1480 |
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC, particularly in the reverse-phase mode, is the workhorse for determining the purity of pharmaceutical intermediates and for identifying and quantifying impurities.[12] A well-developed HPLC method should be able to separate the main compound from any starting materials, by-products, and degradation products.
For this compound, a C18 column is a good starting point due to the aromatic nature of the molecule. The mobile phase will typically consist of a mixture of water (often with a buffer or acid modifier) and an organic solvent like acetonitrile or methanol.
Comparative HPLC Parameters
| Parameter | This compound (Typical) | Methyl 4-formylbenzoate [6] | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | C18 | Good retention for aromatic compounds. |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid | Acetonitrile/Water with Phosphoric Acid | Acetonitrile is a common organic modifier. Acid improves peak shape for acidic impurities. |
| Detection | UV at 254 nm | UV | The aromatic ring provides strong UV absorbance. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Expected Purity | >98% | >98% | Typical purity for a pharmaceutical intermediate. |
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve it in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 0.1 mg/mL.
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to the appropriate wavelength (e.g., 254 nm).
-
-
Injection and Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and run the analysis according to the developed method.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
HPLC Purity Analysis Workflow
Conclusion: A Symphony of Data for Unimpeachable Quality
The characterization of this compound and its derivatives is a critical step in the drug development pipeline. By employing a multi-faceted analytical approach that combines the structural resolving power of NMR, the molecular weight and fragmentation insights from MS, the functional group fingerprinting of FTIR, and the quantitative purity assessment of HPLC, researchers can build a comprehensive and self-validating data package. This rigorous characterization not only ensures the quality and consistency of this vital intermediate but also provides the foundational knowledge for troubleshooting synthetic challenges and understanding the behavior of its downstream derivatives. The principles and protocols outlined in this guide serve as a robust framework for achieving unwavering confidence in the identity and purity of these important molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 3-fluoro-4-formylbenzoate | C9H7FO3 | CID 18766342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 165803-94-1|Methyl-2-Fluoro-5-formyl-benzoate|BLD Pharm [bldpharm.com]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Separation of Methyl 4-formylbenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Benzoic acid, 4-formyl-, methyl ester [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative ¹H NMR Analysis of Methyl 4-fluoro-3-formylbenzoate and Its Isomers: A Guide for Researchers
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of organic molecules is a cornerstone of success. Isomeric purity is of paramount importance, as even subtle differences in molecular structure can lead to vastly different pharmacological activities and toxicological profiles. This guide provides an in-depth comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-fluoro-3-formylbenzoate and its constitutional isomers. By understanding the nuanced differences in their spectral fingerprints, researchers can confidently identify and differentiate these closely related compounds, ensuring the integrity of their synthetic pathways and the quality of their lead candidates.
The Critical Role of Isomer Differentiation
This compound and its isomers are valuable building blocks in medicinal chemistry, often serving as precursors for more complex molecular architectures. The relative positions of the fluoro, formyl, and methyl ester substituents on the benzene ring dramatically influence the electronic environment of each proton. ¹H NMR spectroscopy is an exquisitely sensitive technique for probing these environments, revealing distinct chemical shifts, multiplicities, and coupling constants that uniquely define each isomer. Misidentification of an isomer can lead to the synthesis of an incorrect final compound, wasting valuable time and resources.
Deciphering the ¹H NMR Spectra: A Tale of Substituent Effects
The ¹H NMR spectrum of an aromatic compound is governed by the interplay of inductive and resonance effects of its substituents. The electron-withdrawing nature of the formyl (-CHO) and methyl ester (-COOCH₃) groups, combined with the high electronegativity of the fluorine atom, results in a general downfield shift of the aromatic protons compared to unsubstituted benzene (δ ≈ 7.26 ppm). However, the precise chemical shift and the observed coupling patterns are dictated by the specific arrangement of these groups.
To establish a baseline, let us first consider the ¹H NMR spectrum of the parent compound, Methyl 4-formylbenzoate .[1][2] In this simpler system, the aromatic region displays a classic AA'BB' pattern, often appearing as two distinct doublets, corresponding to the protons ortho and meta to the formyl group.
Now, let's delve into the comparative analysis of the fluorinated isomers.
This compound
In this target isomer, the fluorine atom is ortho to the formyl group and meta to the methyl ester. The proton at C5 is situated between the two electron-withdrawing groups, leading to a significant downfield shift. The proton at C2 is ortho to the ester and meta to the aldehyde, while the proton at C6 is ortho to the fluorine and para to the ester. The interplay of these effects and the through-space and through-bond H-F couplings will result in a unique and complex splitting pattern for each aromatic proton.
Isomer 1: Methyl 3-fluoro-4-formylbenzoate
Here, the fluorine is meta to the formyl group and ortho to the methyl ester. This arrangement will significantly alter the electronic environment compared to the target molecule. The proton at C2 will be strongly deshielded by the adjacent ester and the ortho-fluorine. The proton at C5 is now ortho to the formyl group, and the proton at C6 is meta to both the fluorine and formyl groups. The resulting spectrum will feature three distinct aromatic signals with different chemical shifts and coupling constants.
Isomer 2: Methyl 2-fluoro-5-formylbenzoate
In this isomer, the fluorine atom is ortho to the methyl ester and meta to the formyl group. The proton at C6, being ortho to the formyl group, is expected to be the most downfield of the aromatic protons. The proton at C3 is ortho to the fluorine, and the proton at C4 is situated between the two substituents. The H-F coupling patterns will be instrumental in distinguishing this isomer.
Isomer 3: Methyl 5-fluoro-2-formylbenzoate
Finally, with the fluorine at C5, it is meta to the methyl ester and ortho to the formyl group. This will lead to a different set of chemical shifts and coupling patterns for the aromatic protons at C3, C4, and C6, allowing for its unambiguous identification.
Comparative ¹H NMR Data
The following table summarizes the expected and, where available, reported ¹H NMR data for Methyl 4-formylbenzoate and provides a predictive framework for its fluorinated isomers based on established principles of substituent effects and H-F coupling.[3][4][5]
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Methyl 4-formylbenzoate | -CHO | ~10.1 | s | - |
| Ar-H (ortho to -CHO) | ~8.1-8.3 | d | JHH ≈ 8.0 | |
| Ar-H (ortho to -COOCH₃) | ~7.9-8.1 | d | JHH ≈ 8.0 | |
| -OCH₃ | ~3.9 | s | - | |
| This compound | -CHO | ~10.2 | d | JHF ≈ 2-4 |
| H-2 | ~8.0-8.2 | d | JHH ≈ 8.0 | |
| H-5 | ~8.3-8.5 | dd | JHH ≈ 8.0, JHF ≈ 5-7 | |
| H-6 | ~7.3-7.5 | t | JHH ≈ JHF ≈ 8.0-9.0 | |
| -OCH₃ | ~3.9 | s | - | |
| Methyl 3-fluoro-4-formylbenzoate | -CHO | ~10.3 | d | JHF ≈ 1-2 |
| H-2 | ~7.8-8.0 | dd | JHH ≈ 8.0, JHF ≈ 9-11 | |
| H-5 | ~8.1-8.3 | d | JHH ≈ 8.0 | |
| H-6 | ~7.9-8.1 | dd | JHH ≈ 8.0, JHF ≈ 5-6 | |
| -OCH₃ | ~3.9 | s | - | |
| Methyl 2-fluoro-5-formylbenzoate | -CHO | ~10.0 | s | - |
| H-3 | ~7.3-7.5 | t | JHH ≈ JHF ≈ 8.0-9.0 | |
| H-4 | ~7.8-8.0 | ddd | JHH(ortho) ≈ 8.0, JHH(meta) ≈ 2.0, JHF ≈ 5-7 | |
| H-6 | ~8.2-8.4 | d | JHH ≈ 2.0 | |
| -OCH₃ | ~3.9 | s | - | |
| Methyl 5-fluoro-2-formylbenzoate | -CHO | ~10.4 | s | - |
| H-3 | ~7.6-7.8 | dd | JHH ≈ 8.0, JHF ≈ 9-10 | |
| H-4 | ~7.2-7.4 | ddd | JHH(ortho) ≈ 8.0, JHH(meta) ≈ 2.5, JHF ≈ 8-9 | |
| H-6 | ~7.9-8.1 | dd | JHH ≈ 2.5, JHF ≈ 5-6 | |
| -OCH₃ | ~3.9 | s | - |
Note: These are predicted values based on analogous compounds and established NMR principles. Actual experimental values may vary slightly.
Key Differentiating Features: A Visual Guide
The structural differences and the resulting key ¹H NMR interactions can be visualized to aid in rapid identification.
Figure 1. Key proton environments for this compound and an isomer.
Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following experimental protocol is recommended.
I. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for these compounds.
-
Internal Standard: If not already present in the solvent, add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
II. NMR Spectrometer Setup
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
III. Data Acquisition
-
Pulse Sequence: Employ a standard one-pulse sequence.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of all protons.
IV. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase the spectrum and correct the baseline for accurate integration.
-
Referencing: Reference the chemical shifts to the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: Integrate all signals and accurately pick the peak positions to determine chemical shifts and coupling constants.
Figure 2. Standard workflow for ¹H NMR analysis of small molecules.
Conclusion
The ability to distinguish between closely related isomers is a fundamental requirement in modern chemical research. This guide has provided a comprehensive framework for the ¹H NMR analysis of this compound and its isomers. By carefully examining the chemical shifts, multiplicities, and particularly the H-F coupling patterns, researchers can confidently and accurately determine the structure of their synthesized compounds. Adherence to a robust experimental protocol will further ensure the quality and reliability of the spectroscopic data, underpinning the integrity of the entire research and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 4-formylbenzoate(1571-08-0) 1H NMR spectrum [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]
A Senior Application Scientist's Guide to Catalyst Efficacy in Suzuki Reactions with Methyl 4-fluoro-3-formylbenzoate
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds. The choice of catalyst is paramount, especially when dealing with electronically challenging substrates such as Methyl 4-fluoro-3-formylbenzoate. This molecule, with its electron-withdrawing formyl and fluoro groups, presents a unique set of challenges for the catalytic cycle, making catalyst selection a critical parameter for achieving high yields and reaction efficiency.
This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki coupling of this compound. We will delve into the mechanistic rationale behind catalyst choice, present comparative data from relevant studies, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.
The Challenge of Coupling Electron-Deficient Aryl Halides
This compound is considered a challenging substrate for Suzuki-Miyaura coupling for two primary reasons:
-
Electron-Deficient Nature : The presence of the formyl (-CHO) and fluoro (-F) groups, both being electron-withdrawing, deactivates the aryl halide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.
-
Steric Hindrance : The ortho-formyl group can present steric hindrance around the reaction center, potentially impeding the approach of the bulky palladium catalyst.
These factors necessitate the use of highly active and robust catalyst systems that can overcome these hurdles.
Comparative Performance of Palladium Catalysts
The selection of an appropriate palladium catalyst system is critical for achieving high yields and reaction efficiency. Below is a summary of the performance of different classes of palladium catalysts with sterically hindered and electron-rich arylboronic acids. While direct comparative data for this compound is sparse in the literature, we can extrapolate from studies on structurally similar substrates to guide our catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Traditional Catalysts | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / Na₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 12-24 | 60-85 | A classic catalyst, but may require higher temperatures and longer reaction times for challenging substrates. Can be sensitive to air and moisture.[1][2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ / K₃PO₄ | THF/H₂O or Dioxane | 80-100 | 8-16 | 85-95 | Generally more robust and efficient than Pd(PPh₃)₄ for a wider range of substrates, including those with electron-withdrawing groups.[3][4] |
| Buchwald Palladacycle Precatalysts | |||||||
| SPhos Pd G2/G3 | SPhos | K₃PO₄ | Toluene or Dioxane | RT - 80 | 2-12 | >95 | Highly active for a broad range of aryl chlorides and bromides, including electron-deficient and sterically hindered substrates. Often allows for lower catalyst loadings and milder reaction conditions.[5][6] |
| XPhos Pd G2/G3/G4 | XPhos | K₃PO₄ / Cs₂CO₃ | Toluene or Dioxane | RT - 100 | 2-12 | >95 | Similar to SPhos-based catalysts, XPhos is another highly effective Buchwald ligand, particularly for very challenging couplings.[7] |
Mechanistic Insights and Catalyst Selection Rationale
The success of a Suzuki-Miyaura coupling hinges on the efficiency of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of ligand plays a pivotal role in modulating the electronic and steric properties of the palladium center, thereby influencing the rates of these elementary steps.
The Suzuki-Miyaura Catalytic Cycle
Figure 1. A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For a substrate like this compound, the oxidative addition of the aryl fluoride to the Pd(0) complex is the most challenging step. The reactivity order for halogens in Suzuki coupling is generally I > Br > Cl >> F. While the C-F bond is typically unreactive, the presence of the ortho-formyl group can, in some cases, facilitate C-F bond activation through coordination to the metal center.
Buchwald Ligands: The Key to Success
The development of bulky and electron-rich phosphine ligands, such as SPhos and XPhos by the Buchwald group, has revolutionized Suzuki-Miyaura couplings.[5][6][7] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, particularly with challenging substrates like aryl chlorides and electron-deficient aryl fluorides. The steric bulk of these ligands also accelerates the final reductive elimination step, leading to faster overall reaction rates.
Experimental Protocols
To ensure reproducibility and aid in the practical application of this information, detailed experimental protocols for Suzuki-Miyaura coupling reactions using a traditional and a modern catalyst system are provided below.
General Experimental Workflow
Figure 2. A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)
This protocol is adapted from methodologies that have shown success with formyl-substituted aryl halides.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
PdCl₂(dppf) (3-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
Degassed 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the PdCl₂(dppf) catalyst to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: High-Efficiency Suzuki-Miyaura Coupling Using a Buchwald Palladacycle Precatalyst (SPhos Pd G3)
This protocol leverages the high activity of Buchwald-type catalysts, often allowing for milder conditions and lower catalyst loadings.[5][6]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
SPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄) (2 equivalents)
-
Degassed Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox, add this compound, the arylboronic acid, potassium phosphate, and the SPhos Pd G3 precatalyst to a vial equipped with a stir bar.
-
Add the degassed solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C (or lower, room temperature can be attempted for highly reactive partners) and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and proceed with a standard aqueous workup and chromatographic purification as described in Protocol 1.
Conclusion: Choosing the Optimal Catalyst
For the Suzuki-Miyaura coupling of this compound, the choice of catalyst is a critical determinant of success. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can be effective, modern catalyst systems based on bulky, electron-rich phosphine ligands developed by Buchwald and others offer significant advantages.[5][6][7]
For challenging substrates such as the one , a Buchwald palladacycle precatalyst, particularly one incorporating the SPhos or XPhos ligand, is highly recommended. These catalysts have consistently demonstrated superior performance in the coupling of electron-deficient and sterically hindered aryl halides, often providing higher yields under milder conditions and with lower catalyst loadings. While the initial cost of these advanced catalysts may be higher, their efficiency and broader applicability often translate to overall cost savings and improved productivity in a research and development setting.
It is always advisable to perform small-scale screening experiments to identify the optimal catalyst, base, and solvent combination for your specific substrate pairing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
A Spectroscopic Guide to the Characterization of Methyl 4-fluoro-3-formylbenzoate and Its Key Synthetic Precursors
Introduction: Methyl 4-fluoro-3-formylbenzoate is a pivotal building block in contemporary drug discovery and development. Its trifunctional nature—featuring an aldehyde, a methyl ester, and a fluorine substituent on an aromatic scaffold—renders it a versatile intermediate for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs).[1][2] The fluorine atom, in particular, is a prized addition in medicinal chemistry, often enhancing metabolic stability and binding affinity.[1]
Given its importance, ensuring the purity and structural integrity of this compound during synthesis is paramount. A multi-technique spectroscopic approach is not merely a quality control measure but a necessary tool for process validation. This guide provides an in-depth comparison of the spectroscopic signatures of this compound against its common precursors, offering researchers a definitive framework for reaction monitoring and final product characterization. We will explore how key transformations—oxidation and esterification—manifest in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the causal links between structural changes and spectral data.
Synthetic Pathway and Spectroscopic Checkpoints
The synthesis of this compound typically involves a two-stage process starting from 4-fluoro-3-methylbenzoic acid. The first stage is the esterification of the carboxylic acid, followed by the selective oxidation of the benzylic methyl group to an aldehyde. Each step yields a distinct intermediate whose structure can be unequivocally verified by the spectroscopic methods detailed herein.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Analysis
A successful synthesis is a story told through spectra. The transformation from starting material to final product is marked by the appearance and disappearance of key signals that directly correlate with changes in functional groups.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides a detailed map of the proton environment in a molecule. The transition from precursors to the final product involves highly diagnostic changes in chemical shifts and signal multiplicities.
Key ¹H NMR Transitions:
-
Carboxylic Acid to Ester: The most telling change during esterification is the disappearance of the broad singlet corresponding to the acidic proton (-COOH) of 4-fluoro-3-methylbenzoic acid , typically found far downfield (>10 ppm). This is replaced by a sharp singlet around 3.9 ppm in Methyl 4-fluoro-3-methylbenzoate , characteristic of the ester's methoxy (-OCH₃) protons.
-
Methyl to Aldehyde: The oxidation of the benzylic methyl group is confirmed by the disappearance of the methyl singlet (-CH₃) at ~2.3 ppm and the appearance of a new singlet for the aldehyde proton (-CHO) in the highly deshielded region of 9.9-10.5 ppm in This compound . This significant downfield shift is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.
-
Aromatic Region: The aromatic protons for all three compounds typically appear between 7.0 and 8.5 ppm. The specific splitting patterns (doublets, triplets of doublets) are influenced by ³JHH, ⁴JHH, and through-space H-F coupling constants, providing a unique fingerprint for each substitution pattern.
Table 1: Comparative ¹H NMR Data (Typical δ, ppm in CDCl₃)
| Proton Assignment | 4-Fluoro-3-methylbenzoic Acid | Methyl 4-fluoro-3-methylbenzoate | This compound | Rationale for Change |
| -COOH | ~11-13 (s, br) | - | - | Disappearance confirms esterification. |
| -CHO | - | - | ~10.4 (s) | Appearance confirms oxidation. |
| -COOCH₃ | - | ~3.9 (s) | ~3.9 (s) | Signal appears upon esterification. |
| Ar-CH₃ | ~2.3 (s) | ~2.3 (s) | - | Disappearance confirms oxidation. |
| Ar-H | ~7.0-8.0 | ~7.0-8.0 | ~7.2-8.4 | Shifts adjust due to substituent electronic effects. |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR complements ¹H NMR by probing the carbon skeleton. The chemical shifts of carbonyl carbons are particularly sensitive to their electronic environment, making this technique ideal for tracking our synthesis.
Key ¹³C NMR Transitions:
-
Carbonyl Shift: The carbonyl carbon of the carboxylic acid in 4-fluoro-3-methylbenzoic acid (~170 ppm) shifts slightly upon esterification to the ester carbonyl in Methyl 4-fluoro-3-methylbenzoate (~166 ppm). The most dramatic change is the appearance of the aldehyde carbonyl carbon in This compound at a significantly downfield position (~188-192 ppm).
-
Functional Group Carbons: The benzylic methyl carbon (~14 ppm) is replaced by the aldehyde carbon signal. The ester methoxy carbon appears at ~52 ppm.
-
Aromatic Carbons & C-F Coupling: The aromatic carbons show distinct signals, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF ≈ 250 Hz). This provides definitive evidence of the fluorine's position on the ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful tool for identifying functional groups. Each step in the synthesis produces a distinct and easily identifiable change in the IR spectrum.
Key IR Transitions:
-
Esterification: The spectrum of 4-fluoro-3-methylbenzoic acid is characterized by a very broad O-H stretch from ~2500-3300 cm⁻¹, which obscures the C-H region, and a C=O stretch around 1700 cm⁻¹. Upon conversion to Methyl 4-fluoro-3-methylbenzoate , the broad O-H band vanishes completely, and a new, sharp ester C=O stretch appears at a higher frequency, typically around 1720-1730 cm⁻¹.[3] Additionally, strong C-O stretching bands appear in the 1100-1300 cm⁻¹ region.[4]
-
Oxidation: The defining feature of This compound is the appearance of characteristic aldehyde peaks.[5][6] The aldehyde C=O stretch often appears around 1690-1705 cm⁻¹, slightly lower than the ester carbonyl due to conjugation effects.[7] Crucially, two weak-to-moderate C-H stretching bands (the "Fermi doublet") emerge around 2720 cm⁻¹ and 2820 cm⁻¹, which are diagnostic for an aldehyde functional group.[3][7]
Table 2: Comparative IR Data (Typical ν, cm⁻¹)
| Vibrational Mode | 4-Fluoro-3-methylbenzoic Acid | Methyl 4-fluoro-3-methylbenzoate | This compound | Rationale for Change |
| O-H stretch (acid) | 2500-3300 (broad) | - | - | Disappearance confirms ester formation. |
| C=O stretch (acid) | ~1700 | - | - | Replaced by ester C=O. |
| C=O stretch (ester) | - | ~1725 | ~1725 | Appears on esterification. |
| C=O stretch (aldehyde) | - | - | ~1700 | Appears on oxidation.[6] |
| C-H stretch (aldehyde) | - | - | ~2720, ~2820 | Diagnostic for aldehyde formation.[7] |
| C-O stretch | ~1250-1300 | ~1250, ~1100 | ~1250, ~1100 | Becomes more prominent in the ester. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, offering final confirmation of the product's identity.
Key MS Transitions:
-
Molecular Ion (M⁺•): The molecular weight increases at each step, which will be reflected in the mass of the molecular ion peak.
-
Fragmentation: The fragmentation patterns provide structural clues.
-
Methyl 4-fluoro-3-methylbenzoate will likely lose the methoxy radical (-•OCH₃) to give a fragment at m/z 137.
-
This compound exhibits characteristic aldehyde fragmentation. It can lose a hydrogen radical (-•H) to give a stable acylium ion at m/z 181 (M-1 peak) or lose the formyl radical (-•CHO) to give a fragment at m/z 153. This fragmentation pattern is analogous to that of benzaldehyde, which famously loses a hydrogen atom or the entire aldehyde group.[11]
-
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential.
Caption: A typical workflow for spectroscopic analysis.
1. NMR Sample Preparation and Acquisition:
-
Protocol: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent choice is consistent for comparative analysis.
-
Cap the tube and invert several times to ensure complete dissolution.
-
Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Rationale: High-field NMR provides better signal dispersion and resolution, which is critical for resolving complex splitting patterns in the aromatic region. The choice of solvent is crucial; CDCl₃ is standard for many organic molecules, but DMSO-d₆ may be required for less soluble compounds like carboxylic acids.
2. IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):
-
Protocol: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Record a background spectrum of the empty crystal.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Rationale: ATR is a modern, rapid technique that requires minimal sample preparation for solids and liquids, eliminating the need for making KBr pellets. It provides high-quality, reproducible spectra ideal for functional group analysis.
3. Mass Spectrometry Protocol (Electron Ionization - EI):
-
Protocol: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or GC inlet.
-
Acquire the spectrum using a standard electron energy of 70 eV.
-
Rationale: EI is a "hard" ionization technique that provides reproducible fragmentation patterns, creating a molecular fingerprint that is valuable for structural elucidation and library matching. The 70 eV standard allows for comparison with established spectral databases.[11]
Conclusion
The spectroscopic journey from 4-fluoro-3-methylbenzoic acid to this compound is defined by a series of clear and unambiguous transformations. By leveraging the complementary strengths of NMR, IR, and Mass Spectrometry, researchers can confidently track the progress of their synthesis. The disappearance of the carboxylic acid -OH, the appearance of the ester -OCH₃, the conversion of the benzylic -CH₃ to the aldehyde -CHO, and the corresponding shifts in carbonyl signals create a robust, self-validating system for characterization. This guide provides the foundational data and protocols to empower scientists in drug development to ensure the quality and identity of this critical synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Methyl 3-fluoro-4-formylbenzoate | C9H7FO3 | CID 18766342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. PubChemLite - this compound (C9H7FO3) [pubchemlite.lcsb.uni.lu]
- 11. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Researcher's Guide to Ensuring the Isomeric Purity of Methyl 4-fluoro-3-formylbenzoate
In the landscape of pharmaceutical and materials science research, the chemical purity of reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. For drug development professionals and researchers utilizing Methyl 4-fluoro-3-formylbenzoate, an understanding of its potential isomeric impurities and the analytical methods to quantify them is paramount. This guide provides an in-depth comparison of analytical techniques to assess the isomeric purity of this compound, complete with experimental protocols and supporting data to empower researchers in making informed decisions for their specific applications.
The Critical Importance of Isomeric Purity
This compound is a key building block in the synthesis of a variety of bioactive molecules and advanced materials.[1] Its specific substitution pattern is crucial for the desired biological activity or material property. The presence of positional isomers, even in trace amounts, can lead to significant downstream consequences, including:
-
Altered Biological Activity: Different isomers can exhibit vastly different pharmacological profiles, from reduced efficacy to off-target effects and toxicity.
-
Compromised Material Properties: In materials science, the precise arrangement of substituents on an aromatic ring influences crystal packing, electronic properties, and overall performance.[2]
-
Inconsistent Reaction Outcomes: The presence of unintended isomers can lead to the formation of undesired byproducts, complicating purification and reducing overall yield.
Understanding the Genesis of Isomeric Impurities
The most common route to this compound involves the formylation of Methyl 4-fluorobenzoate.[3][4] Electrophilic aromatic substitution reactions, such as formylation, are governed by the directing effects of the existing substituents on the benzene ring. In the case of Methyl 4-fluorobenzoate, both the fluorine atom and the methyl ester group are ortho-, para-directing. However, the fluorine is an activating group (through resonance) and the ester is a deactivating group (through induction). The formyl group will preferentially add to the positions activated by the fluorine and least deactivated by the ester.
This leads to the potential formation of two primary positional isomers as impurities:
-
Methyl 4-fluoro-2-formylbenzoate: Formylation occurs at the position ortho to the fluorine and meta to the ester.
-
Methyl 3-fluoro-4-formylbenzoate: (This is an isomer of the target molecule where the fluorine and formyl groups have swapped positions relative to the ester).
A third, less likely, isomer is Methyl 2-fluoro-4-formylbenzoate . The regioselectivity of these reactions is often not absolute, leading to a mixture of isomers that must be separated and quantified.[5]
A Comparative Analysis of Analytical Techniques
The determination of isomeric purity requires analytical techniques with sufficient resolution and sensitivity to distinguish between structurally similar molecules. Here, we compare three powerful methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparison of Analytical Methods for Isomeric Purity
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between a stationary and mobile phase. | Separation based on volatility and mass-to-charge ratio of fragments. | Nuclear spin transitions in a magnetic field. |
| Resolution | Excellent for positional isomers, especially with specialized columns. | Good, but can be challenging for isomers with similar boiling points. | Excellent for distinguishing isomers with different electronic environments. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Lower (µg to mg range). |
| Quantification | Requires certified reference standards for each isomer. | Can provide semi-quantitative data without standards, but accurate quantification requires them. | Absolute quantification (qNMR) is possible with an internal standard, without needing isomeric standards. |
| Sample Prep | Simple dissolution in a suitable solvent. | May require derivatization for less volatile compounds, but likely not for this analyte. | Simple dissolution in a deuterated solvent. |
| Cost | Moderate initial investment and running costs. | High initial investment, moderate running costs. | High initial investment, lower running costs. |
| Best For | Routine quality control and preparative separation. | Identification of unknown impurities and trace analysis. | Definitive structural elucidation and absolute quantification. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is a robust and widely used technique for the separation of positional isomers. The choice of stationary phase is critical for achieving optimal resolution. For aromatic positional isomers, columns with phenyl-based stationary phases can offer enhanced selectivity through π-π interactions.[6][7][8]
Instrumentation:
-
HPLC system with a UV detector
-
Column: Cogent Phenyl Hydride™ (or similar phenyl-based column), 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the initial mobile phase composition.
-
Mobile Phase Gradient:
-
Start with a mobile phase of 30% acetonitrile and 70% water.
-
Linearly increase the acetonitrile concentration to 70% over 15 minutes.
-
Hold at 70% acetonitrile for 5 minutes.
-
Return to the initial conditions over 1 minute and allow the column to equilibrate for 5 minutes before the next injection.
-
-
Data Analysis: Identify the peaks corresponding to the main component and its isomers based on their retention times. The relative peak areas can be used to determine the isomeric purity, provided that the response factors of the isomers are similar or have been determined using reference standards.
Causality Behind Experimental Choices:
-
A phenyl-based stationary phase is chosen to exploit the differences in the electronic distribution of the aromatic rings of the isomers, enhancing separation.[6]
-
A gradient elution is employed to ensure that all isomers are eluted with good peak shape in a reasonable time.
-
UV detection at 254 nm is suitable as all isomers possess a chromophore (the substituted benzene ring).
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful tool for both separating and identifying volatile and semi-volatile compounds. The mass spectrometer provides structural information based on the fragmentation pattern of the molecules, which can be used to confirm the identity of isomeric impurities.[9][10][11]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Scan Range: 40-300 m/z.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection and Analysis: Inject the sample into the GC-MS system and acquire the data.
-
Data Analysis:
-
Separate the isomers based on their retention times in the total ion chromatogram.
-
Analyze the mass spectrum of each separated peak. Isomers will have the same molecular ion, but may exhibit subtle differences in their fragmentation patterns. Key fragments to look for include the loss of -OCH3, -CHO, and the fluorine atom.[12]
-
Compare the obtained mass spectra with a library of known compounds for tentative identification.
-
Causality Behind Experimental Choices:
-
A non-polar HP-5MS column is a good general-purpose column for separating aromatic compounds based on their boiling points.
-
Electron ionization at 70 eV is a standard method that provides reproducible fragmentation patterns.
-
The temperature program is designed to ensure good separation of the isomers while keeping the analysis time reasonable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Analysis
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is an unparalleled technique for the unambiguous identification and quantification of isomers. The chemical shift and coupling constants are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.[13][14][15] Furthermore, quantitative NMR (qNMR) allows for the determination of absolute purity without the need for isomer-specific reference standards.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal standard for qNMR (e.g., maleic anhydride or 1,3,5-trimethoxybenzene).
Protocol for ¹H and ¹⁹F NMR:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent in an NMR tube. For qNMR, also add a precisely weighed amount of a suitable internal standard.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum.
-
-
Data Analysis:
-
¹H NMR: The chemical shifts and splitting patterns of the aromatic protons and the aldehyde proton will be distinct for each isomer. For the target compound, this compound, one would expect three distinct aromatic proton signals and a singlet for the aldehyde proton. The coupling constants between the protons and the fluorine atom will also be informative.
-
¹⁹F NMR: Each fluorinated isomer will exhibit a single resonance at a unique chemical shift. The position of this signal is highly sensitive to the nature and position of the other substituents on the ring.[16][17]
-
qNMR: By comparing the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard of known purity, the absolute purity of the analyte can be calculated.
-
Predicted NMR Data for Isomer Differentiation:
-
This compound (Target):
-
¹H NMR: Expect three aromatic protons with distinct chemical shifts and coupling patterns due to the fluorine and adjacent protons. The aldehyde proton will be a singlet.
-
¹⁹F NMR: A single resonance, likely a doublet of doublets due to coupling with the two ortho protons.
-
-
Methyl 4-fluoro-2-formylbenzoate (Isomer 1):
-
¹H NMR: The chemical shifts of the aromatic protons will differ significantly from the target compound due to the different positions of the substituents.
-
¹⁹F NMR: The chemical shift of the fluorine resonance will be different from the target. The coupling pattern will also be different due to the change in the adjacent protons.
-
-
Methyl 3-fluoro-4-formylbenzoate (Isomer 2):
-
¹H NMR: The aromatic proton signals will again be unique to this isomeric structure.
-
¹⁹F NMR: The chemical shift of the fluorine will be distinct from both the target and Isomer 1.
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following workflow diagram illustrates the key steps in assessing the isomeric purity of this compound.
Caption: Workflow for the determination of isomeric purity of this compound.
Conclusion: A Multi-faceted Approach to Ensuring Purity
There is no single "best" method for determining the isomeric purity of this compound; the optimal choice depends on the specific requirements of the analysis.
-
For routine quality control where speed and high throughput are essential, HPLC is often the most practical choice.
-
When unknown impurities are suspected, or for highly sensitive detection, GC-MS provides invaluable structural information.
-
For definitive structural confirmation and the highest accuracy in quantification without the need for isomeric reference standards, NMR spectroscopy , particularly ¹⁹F qNMR, is the gold standard.
A comprehensive approach that utilizes a combination of these techniques will provide the most complete picture of the isomeric purity of this compound, ensuring the integrity and success of your research and development endeavors.
References
- 1. 1093865-65-6(this compound) | Kuujia.com [kuujia.com]
- 2. chemimpex.com [chemimpex.com]
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- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
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A Comparative Guide to the Synthesis of Fluorinated Benzaldehydes for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated benzaldehydes are pivotal building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into the benzaldehyde scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive comparative analysis of the principal synthetic methodologies for preparing these valuable intermediates. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each approach, supported by experimental data to inform your selection of the most suitable method for your research and development endeavors.
Methods of Synthesis: A Comparative Overview
The synthesis of fluorinated benzaldehydes can be broadly categorized into two strategies: the direct introduction of a fluorine atom or a fluorinated group onto a benzaldehyde derivative, and the construction of the aldehyde functionality on a pre-existing fluorinated aromatic ring. This guide will explore the following key methods:
-
Halogen-Exchange (Halex) Reaction: A nucleophilic aromatic substitution approach.
-
Formylation of Fluorinated Benzenes: Classic electrophilic aromatic substitution reactions.
-
Oxidation of Fluorotoluenes: A direct conversion of a methyl group to an aldehyde.
-
Balz-Schiemann Reaction: A versatile method for introducing fluorine via diazonium salts.
-
Direct Fluorination: The use of elemental fluorine for direct C-H fluorination.
Halogen-Exchange (Halex) Reaction
The Halex reaction is a widely employed industrial method for producing fluorinated aromatic compounds. It involves the nucleophilic substitution of a halogen (typically chlorine) on an aromatic ring with a fluoride ion.[2]
Mechanistic Insight
The Halex reaction proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism. The reaction is facilitated by electron-withdrawing groups (such as the aldehyde group) positioned ortho or para to the leaving halogen, which stabilize the negatively charged intermediate (Meisenheimer complex). The choice of a polar aprotic solvent is crucial as it solvates the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.[3]
Caption: Mechanism of the Halex Reaction.
Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde
Materials:
-
4-Chlorobenzaldehyde
-
Spray-dried potassium fluoride (KF)
-
Tetraphenylphosphonium bromide (phase-transfer catalyst)
-
High-boiling point solvent (e.g., sulfolane or nitrobenzene), or solvent-free conditions[4]
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a condenser, combine 4-chlorobenzaldehyde, spray-dried potassium fluoride, and the phase-transfer catalyst.
-
Heat the mixture to 210-230°C with vigorous stirring for 5-8 hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture. If a solvent was used, remove it under reduced pressure.
-
The product is isolated by filtration to remove inorganic salts, followed by distillation of the crude product to yield pure 4-fluorobenzaldehyde.[4]
Caption: Experimental Workflow for Halex Synthesis.
Formylation of Fluorinated Benzenes
This approach involves the introduction of a formyl group (-CHO) onto a pre-existing fluorinated benzene ring through electrophilic aromatic substitution. Several named reactions fall under this category, including the Gattermann-Koch, Vilsmeier-Haack, and Rieche reactions.
Gattermann-Koch Reaction
The Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., aluminum chloride) and a co-catalyst (e.g., copper(I) chloride) to formylate aromatic compounds.[5]
The reaction proceeds through the formation of a highly electrophilic formyl cation equivalent, which is then attacked by the electron-rich fluorinated benzene ring. The Lewis acid activates the carbon monoxide, and the co-catalyst is thought to facilitate the formation of the electrophile.
Caption: Simplified Mechanism of Gattermann-Koch Formylation.
Materials:
-
Fluorobenzene
-
Aluminum chloride (AlCl₃)
-
Copper(I) chloride (CuCl)
-
Carbon monoxide (CO) gas
-
Hydrogen chloride (HCl) gas
Procedure:
-
Charge a high-pressure reactor with fluorobenzene, aluminum chloride, and copper(I) chloride.
-
Pressurize the reactor with carbon monoxide and hydrogen chloride gas.
-
Heat the mixture to 45-100°C.
-
Maintain the reaction under pressure (e.g., ~150 psig) until the consumption of starting material is complete.[6]
-
After cooling and depressurizing, the reaction is quenched with ice-water.
-
The organic layer is separated, washed, dried, and purified by distillation.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction employs a milder formylating agent, the Vilsmeier reagent, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃).[7][8] This method is particularly effective for electron-rich aromatic and heteroaromatic compounds.[9]
The Vilsmeier reagent, a chloroiminium ion, is the active electrophile. The fluorinated aromatic ring attacks this electrophile, leading to an intermediate that is subsequently hydrolyzed to the corresponding aldehyde.[7][10]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Rieche Formylation
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃).[6][11]
The Lewis acid coordinates with the dichloromethyl methyl ether to generate a highly reactive electrophilic species, which is then attacked by the fluorinated aromatic substrate. Subsequent hydrolysis of the intermediate yields the aldehyde.[12]
Oxidation of Fluorotoluenes
This method provides a direct route to fluorinated benzaldehydes by the oxidation of the corresponding fluorotoluenes.
Mechanistic Insight
The oxidation can proceed through various mechanisms depending on the chosen oxidant. For instance, using manganese dioxide (MnO₂) in sulfuric acid involves the transfer of oxygen atoms to the methyl group.[13] A two-step industrial process involves the free-radical chlorination of the methyl group to a dichloromethyl group, followed by hydrolysis.[14]
Experimental Protocol: Synthesis of p-Fluorobenzaldehyde
Materials:
-
p-Fluorotoluene
-
Manganese(IV) oxide (MnO₂)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
In a reaction vessel, add p-fluorotoluene and manganese(IV) oxide.
-
Heat the mixture to 40-80°C.
-
Slowly add sulfuric acid dropwise.[13]
-
After the reaction is complete, the mixture is filtered.
-
The filtrate is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by distillation.
Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from aryl amines.[15] While it's a method for introducing fluorine, it can be a key step in a multi-step synthesis of fluorinated benzaldehydes.
Mechanistic Insight
The reaction involves the diazotization of an aromatic amine with nitrous acid to form a diazonium salt. This salt is then treated with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate, which upon thermal decomposition, yields the aryl fluoride, nitrogen gas, and boron trifluoride.[16][17] The decomposition is believed to proceed through an aryl cation intermediate.[15]
Caption: Mechanism of the Balz-Schiemann Reaction.
Application in Fluorobenzaldehyde Synthesis
A common route involves the Balz-Schiemann reaction of an aminobenzaldehyde derivative or the formylation of a fluorinated aromatic compound produced by this method. For instance, 4-fluoroaniline can be prepared from p-phenylenediamine, and then converted to 4-fluorobenzaldehyde through subsequent reactions. A more direct approach starts with an aminotoluene, followed by the Balz-Schiemann reaction to produce a fluorotoluene, which is then oxidized to the corresponding fluorobenzaldehyde.[18]
Direct Fluorination
Direct fluorination with elemental fluorine (F₂) is the most direct method for introducing fluorine onto an aromatic ring. However, it is also the most hazardous and least selective method.
Mechanistic Insight
The reaction of elemental fluorine with aromatic compounds is highly exothermic and can proceed through an electrophilic aromatic substitution pathway. However, radical pathways can also occur, leading to a mixture of products and potential for violent reactions.[19]
Safety Considerations
Elemental fluorine is extremely toxic, corrosive, and a powerful oxidizing agent.[19] It reacts explosively with many organic compounds.[20] This method requires specialized equipment, including passivated metal or Teflon apparatus, and extensive safety precautions.[20] Work should never be conducted alone, and appropriate personal protective equipment (PPE) is mandatory. Due to these significant hazards and lack of selectivity, direct fluorination is rarely the method of choice in a standard laboratory setting.
Comparative Data Summary
| Synthesis Method | Starting Material | Key Reagents | Typical Temperature (°C) | Typical Time (h) | Yield (%) | Selectivity |
| Halex Reaction | 4-Chlorobenzaldehyde | KF, Phase-Transfer Catalyst | 210-230 | 5-8 | 80-98[4] | High (>99.5%)[4] |
| Gattermann-Koch | Fluorobenzene | CO, HCl, AlCl₃, CuCl | 45-100 | Variable | Good (not specified) | Good (para favored) |
| Vilsmeier-Haack | Fluorobenzene | DMF, POCl₃ | 0-80 | 2-6 | Good (substrate dependent) | High (para favored) |
| Rieche Formylation | Fluorobenzene | Dichloromethyl methyl ether, TiCl₄ | 0 - rt | 1-3 | Good (substrate dependent) | High (ortho/para) |
| Oxidation | 4-Fluorotoluene | MnO₂, H₂SO₄ | 40-80 | Variable | ~90[13] | Good |
| Balz-Schiemann | 4-Aminotoluene | NaNO₂, HBF₄, then oxidation | Diazotization (0-5), Decomp. (>100) | Multi-step | ~70-90 (for fluorotoluene)[18] | High |
Conclusion and Recommendations
The choice of synthetic method for preparing fluorinated benzaldehydes is a multifactorial decision that depends on the desired scale, available starting materials, required purity, and the safety infrastructure of the laboratory.
-
For large-scale industrial production of specific isomers like 4-fluorobenzaldehyde, the Halex reaction is often the most cost-effective and high-yielding method, provided the chlorinated precursor is readily available.[4]
-
The formylation of fluorinated benzenes offers versatility. The Gattermann-Koch reaction is a classic, while the Vilsmeier-Haack and Rieche reactions provide milder alternatives for electron-rich substrates.
-
Oxidation of fluorotoluenes is a straightforward and high-yielding approach when the corresponding fluorotoluene is the starting material.[13]
-
The Balz-Schiemann reaction is a robust and reliable method for introducing fluorine onto an aromatic ring, making it a valuable tool in a multi-step synthesis, especially when a variety of substituted anilines are accessible.[15]
-
Direct fluorination with elemental fluorine should be avoided unless absolutely necessary and only by highly trained personnel with specialized equipment due to its extreme hazards and lack of selectivity.[19][20]
It is imperative for researchers to carefully evaluate the advantages and disadvantages of each method in the context of their specific synthetic goals and laboratory capabilities.
References
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- 2. ck12.org [ck12.org]
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- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 14. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 15. byjus.com [byjus.com]
- 16. testbook.com [testbook.com]
- 17. wikiwand.com [wikiwand.com]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. Fluorine: Hazardous effects from a single atom - Sentry Air Systems, Inc. [sentryair.com]
A Senior Application Scientist's Guide: The Strategic Advantage of Methyl 4-fluoro-3-formylbenzoate in Modern Synthesis and Drug Discovery
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. This guide provides an in-depth comparison of Methyl 4-fluoro-3-formylbenzoate and its non-fluorinated analogs, such as Methyl 3-formylbenzoate and Methyl 4-formylbenzoate. We will explore the profound impact of a single fluorine atom on the molecule's physicochemical properties, reactivity, and, most critically, its performance as a building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorination.
The Fluorine Factor: A Comparative Overview of Physicochemical Properties
The introduction of a fluorine atom onto the aromatic ring fundamentally alters the electronic and physical nature of the benzoate scaffold. Fluorine's high electronegativity (Pauling scale: 3.98) exerts a powerful inductive electron-withdrawing effect, influencing the properties of the entire molecule.[1] These changes are not trivial; they are the very tools medicinal chemists use to fine-tune a molecule's behavior in a biological system.
Below is a comparative table of key physicochemical properties for this compound and its common non-fluorinated counterparts.
| Property | This compound | Methyl 3-formylbenzoate | Methyl 4-formylbenzoate |
| CAS Number | 1093865-65-6[2][3] | 52178-50-4[4][5] | 1571-08-0[6][7] |
| Molecular Formula | C₉H₇FO₃[2] | C₉H₈O₃[5] | C₉H₈O₃[7] |
| Molecular Weight | 182.15 g/mol [2] | 164.16 g/mol [5] | 164.16 g/mol [7] |
| Melting Point | Solid (Exact MP not specified) | 48-52 °C[8] | 59-63 °C[6] |
| Boiling Point | ~275 °C | ~273 °C[8] | ~265 °C[6] |
| Calculated LogP | 1.42[2] | 1.7[5] | 1.7[7] |
The fluorine substitution subtly increases molecular weight and can influence crystal packing, thereby affecting the melting point. More importantly, the electronic perturbations have profound implications for reactivity and biological interactions.
Enhanced Performance in a Biological Context: The Medicinal Chemistry Perspective
The true advantages of using this compound become evident in a drug discovery setting. The strategic placement of fluorine can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[9]
Key Advantages of Fluorination:
-
Improved Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a carbon-hydrogen (C-H) bond.[10] This makes the fluorinated position less susceptible to metabolic attack, particularly oxidation by Cytochrome P450 (CYP) enzymes.[1][11][12] Blocking these "metabolic soft spots" can increase the drug's half-life and systemic exposure.[9]
-
Enhanced Membrane Permeability and Bioavailability: Fluorine substitution often increases the lipophilicity of a molecule.[11][13] This can lead to better passive diffusion across cellular membranes, improving absorption and bioavailability.[1]
-
Increased Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole interactions or form non-canonical hydrogen bonds with protein targets.[9] This can lead to a tighter binding affinity, resulting in higher potency of the drug candidate.[1]
-
Modulation of Acidity/Basicity (pKa): The strong electron-withdrawing effect of fluorine can lower the pKa of adjacent functional groups.[1][9] This is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[11]
References
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- 5. Methyl 3-formylbenzoate | C9H8O3 | CID 639145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-formylbenzoate | 1571-08-0 [chemicalbook.com]
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- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-fluoro-3-formylbenzoate
This document provides a detailed, procedural guide for the safe handling and disposal of Methyl 4-fluoro-3-formylbenzoate (CAS No. 1093865-65-6). As a crucial intermediate in pharmaceutical synthesis and materials science, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety standards.
Hazard Identification and Essential Safety Precautions
This compound is a halogenated organic compound that must be handled as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from structurally similar compounds indicate a clear hazard profile. Improper handling can lead to significant health risks and environmental contamination.[1][2]
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required PPE & Safety Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | Gloves: Chemically resistant (e.g., Nitrile). Lab Coat: Standard protective laboratory coat. Eye Protection: ANSI-approved safety glasses or goggles.[5] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[3][4] | Eye/Face Shield: Use in addition to goggles when splashing is a risk. Ensure eyewash stations are immediately accessible.[5] |
| Respiratory Irritation | May cause respiratory tract irritation.[3] | Ventilation: Handle exclusively in a certified chemical fume hood to minimize inhalation exposure.[6] Respirator: If fume hood is unavailable or exposure limits may be exceeded, use a NIOSH-approved respirator.[7][8] |
| Combustibility | As a solid powder, it may be combustible. Avoid creating dust clouds in the presence of ignition sources.[8][9] | Engineering Controls: Ground equipment to prevent static discharge. Remove all potential ignition sources from the handling area.[8] |
Adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) is mandatory, which requires a written Chemical Hygiene Plan outlining specific procedures for employee protection.[7][10][11]
Core Principles of Chemical Waste Management
The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[6][12] The following principles are foundational for compliance and safety.
A. Waste Identification and Segregation
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[13] This prevents dangerous reactions and simplifies the disposal process.
-
Halogenated vs. Non-Halogenated: As a fluorinated compound, this compound and any solvents used to rinse its containers must be disposed of as halogenated organic waste .[1][14][15] Co-mingling this with non-halogenated waste streams (like acetone or hexane) significantly increases disposal costs and complexity.[1]
-
Chemical Incompatibility: Keep this waste separate from strong acids, bases, and oxidizing agents to prevent violent or exothermic reactions.[9][16]
B. Containerization
Proper containment is critical to prevent leaks and ensure safe transport.
-
Compatibility: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) containers are often suitable.[17]
-
Integrity: The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[6][16] Corks, stoppers, or parafilm are not acceptable closures.[9]
-
Headspace: Do not fill containers beyond 90% capacity to allow for vapor expansion.[17][18]
C. Labeling
Clear and accurate labeling is a strict regulatory requirement.
-
Timing: A hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[1][14]
-
Content: The label must clearly state the words "Hazardous Waste" .[13][15]
-
Identification: List the full chemical name—"this compound"—and the approximate percentage or volume of all components in the container. Do not use abbreviations or chemical formulas.[14][16]
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure (unused) product, contaminated materials, and solutions containing the compound.
1. Unused or Expired Product:
- Keep the chemical in its original, clearly labeled container.[14]
- If the original container is compromised, transfer the contents to a new, compatible waste container.
- Affix a "Hazardous Waste" label to the container.
- Store the container in a designated Satellite Accumulation Area (SAA) until collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.[16]
2. Contaminated Labware (e.g., glassware, spatulas):
- Decontamination: Rinse the contaminated item three times with a suitable organic solvent (e.g., ethanol or acetone).
- Rinsate Disposal: The first rinse is heavily contaminated and must be collected as halogenated hazardous waste. Subsequent rinses should also be collected in the same waste stream.
- Solid Waste: After rinsing, disposable items like gloves, weigh paper, or absorbent pads used for cleaning must be placed in a sealed, labeled bag or container for disposal as solid hazardous waste.[9] Non-disposable glassware, once triple-rinsed, can typically be washed normally.
3. Solutions Containing this compound:
- Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[9] They must be collected as aqueous hazardous waste.
- Organic Solutions: Collect all organic solvent solutions containing this compound in a designated halogenated organic waste container.[1][15]
- Labeling: Ensure the waste container label is updated to include the name and concentration of all chemical constituents.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision flowchart for handling and segregating this compound waste.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
A. Spill Cleanup
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Remove Ignition Sources: Immediately eliminate all flames, sparks, and hot surfaces.[8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
PPE: Don appropriate PPE, including a respirator if necessary.
-
Containment: For a solid spill, gently cover with an absorbent pad. To avoid generating dust, you can dampen the material with a suitable solvent like ethanol (60-70%).[9]
-
Cleanup: Carefully sweep or wipe the dampened material into a designated hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[9]
-
Disposal: All cleanup materials (gloves, pads, etc.) must be collected and disposed of as hazardous waste.[9]
B. Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[19]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
References
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- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
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- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. md.rcm.upr.edu [md.rcm.upr.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. ethz.ch [ethz.ch]
- 18. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 19. fishersci.com [fishersci.com]
Personal protective equipment for handling Methyl 4-fluoro-3-formylbenzoate
A Researcher's Guide to Safely Handling Methyl 4-fluoro-3-formylbenzoate
As scientific endeavors push the boundaries of drug discovery and development, the synthesis and handling of novel chemical compounds have become routine. Among these, this compound, a fluorinated aromatic aldehyde, presents a unique set of handling requirements that necessitate a thorough understanding of its properties to ensure laboratory safety. This guide provides a detailed protocol for the safe handling, storage, and disposal of this compound, grounded in established safety principles and field-proven insights.
Understanding the Risks: A Proactive Approach to Safety
This compound and similar fluorinated benzoic acid derivatives are recognized as irritants.[1][2][3] Exposure can lead to skin, eye, and respiratory irritation.[2][3][4] Ingestion of this and similar compounds may be harmful.[2][4] Therefore, a comprehensive safety plan begins with a clear understanding of these potential hazards and the implementation of robust protective measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk.[5] | Protects against splashes and potential contact with airborne particles, preventing serious eye irritation.[2][3][6] |
| Hand Protection | Disposable nitrile or neoprene gloves.[7] Gloves should be inspected before use and changed immediately upon contamination. | Provides a barrier against direct skin contact, which can cause irritation.[2][3] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex) buttoned to its full length.[5][7] | Protects the skin and personal clothing from spills and splashes. |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood.[4][6][8] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3][6][8] | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[2][4] |
| Footwear | Closed-toe shoes that cover the entire foot.[5][7] | Protects feet from spills and falling objects. |
Donning and Doffing PPE: A Critical Procedure
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of handling this compound.
Receiving and Storage
Upon receipt, inspect the container for any damage. The compound should be stored at 4°C under a nitrogen atmosphere to maintain its purity and stability.[9] Store it in a well-ventilated area, away from strong oxidizing agents, strong bases, and amines.[3]
Handling Procedures
-
Preparation : Before handling, ensure that an eyewash station and a safety shower are readily accessible.[6][10]
-
Ventilation : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][6][8]
-
Dispensing : When weighing or transferring the solid, use techniques that minimize dust generation.
-
Contamination Avoidance : Avoid contact with skin, eyes, and clothing.[8][11] Do not eat, drink, or smoke in the handling area.[4]
-
Post-Handling : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Emergency Response and Disposal Plan
Even with the best precautions, accidents can happen. A clear and concise emergency plan is essential.
Spill Response
The appropriate response depends on the scale of the spill.
Caption: Differentiated response plan for minor and major chemical spills.
For minor spills, after donning appropriate PPE, contain the spill using an inert absorbent material.[12][13][14] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[11][13][15]
For major spills, evacuate the area immediately and alert your supervisor and emergency responders.[12][14][16]
First Aid
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.[6][8]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][6] If irritation persists, seek medical attention.[3]
-
Inhalation : Move the individual to fresh air.[6][8] If breathing is difficult, provide oxygen and seek medical attention.[3][6]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[11][17]
-
Segregation : Collect all waste in designated, clearly labeled, and sealed containers.[11][17]
-
Labeling : Ensure containers are labeled with "Hazardous Waste" and the chemical name.
-
Disposal : Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[8][11][17][18] Do not dispose of this chemical down the drain.[17][18]
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- 1. shell.com.au [shell.com.au]
- 2. Methyl 3-fluoro-4-formylbenzoate | C9H7FO3 | CID 18766342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. wm.edu [wm.edu]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. chemscene.com [chemscene.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]
- 13. umanitoba.ca [umanitoba.ca]
- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. chemcert.com.au [chemcert.com.au]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
